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Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-Chloro-N-cyclopropyl-2-fluorobenzamide: A Technical Guide to X-Ray Crystallography

Executive Summary & Pharmaceutical Relevance The compound 4-chloro-N-cyclopropyl-2-fluorobenzamide (CAS: 1090552-62-7) is a highly functionalized aromatic intermediate pivotal to modern drug discovery. Specifically, it s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmaceutical Relevance

The compound 4-chloro-N-cyclopropyl-2-fluorobenzamide (CAS: 1090552-62-7) is a highly functionalized aromatic intermediate pivotal to modern drug discovery. Specifically, it serves as a critical building block in the synthesis of heteroaryl carboxamides, which are potent inhibitors of receptor-interacting serine/threonine protein kinase 2 (RIPK2) . Pharmacological inhibition of RIPK2 attenuates pro-inflammatory signaling in NOD1/NOD2 pathways, offering therapeutic benefits for autoinflammatory diseases.

Understanding the solid-state behavior of this intermediate—specifically its crystal structure, hydrogen-bonding networks, and polymorphic landscape—is essential for optimizing downstream synthetic steps, ensuring batch-to-batch reproducibility, and controlling the solubility profiles of the active pharmaceutical ingredients (APIs) derived from it. This whitepaper outlines the authoritative methodologies for the crystallographic characterization of 4-chloro-N-cyclopropyl-2-fluorobenzamide.

Crystallographic Theory: Intermolecular Synthons

In the solid state, halogenated benzamides are governed by competing and complementary intermolecular forces. The structural logic of 4-chloro-N-cyclopropyl-2-fluorobenzamide is dictated by three primary motifs :

  • Primary Hydrogen Bonding (C(4) Chains): The fundamental driving force of crystallization is the classical amide-to-amide N−H⋯O=C hydrogen bond. In secondary amides, this typically manifests as a one-dimensional C(4) chain running parallel to a principal crystallographic axis.

  • Halogen Bonding: The presence of the ortho-fluoro and para-chloro substituents introduces highly directional halogen bonding (e.g., C−Cl⋯F−C or C−Cl⋯π interactions). The anisotropic charge distribution (the "σ-hole") on the chlorine atom acts as an electrophilic region that interacts with the electron-rich fluorine or aromatic π -systems.

  • Steric Packing: The cyclopropyl ring introduces a rigid, bulky aliphatic domain that forces the molecule out of total planarity, preventing overly dense π−π stacking and dictating the final space group symmetry (most commonly the centrosymmetric monoclinic P21​/c ).

Interactions A 4-chloro-N-cyclopropyl -2-fluorobenzamide B Primary Synthon Amide N-H···O=C C(4) Chain Motif A->B Directs 1D Packing C Secondary Motif Halogen Bonding C-Cl···F-C A->C Directs 2D Sheets D D A->D 3D Lattice Stabilization

Hierarchical intermolecular interaction network driving crystal packing.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SC-XRD)

To achieve a high-resolution structural model, the experimental design must be tightly controlled. The following protocols form a self-validating system, ensuring that data integrity is maintained from crystallization to final refinement.

Protocol: Thermodynamic Crystal Growth

Causality: Rapid precipitation yields microcrystalline powders unsuitable for SC-XRD. Vapor diffusion ensures a highly controlled, slow increase in supersaturation, minimizing kinetic trapping and favoring the thermodynamic growth of diffraction-quality single crystals.

  • Solubilization: Dissolve 50 mg of the compound in 1.0 mL of ethyl acetate (a high-solubility solvent) in a 4 mL glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial. Reasoning: Removing particulate impurities prevents heterogeneous nucleation, which causes twinned or clustered crystals.

  • Diffusion Setup: Place the un-capped 4 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-hexane (antisolvent).

  • Equilibration: Seal the 20 mL vial tightly with a PTFE-lined cap and leave undisturbed at 20 °C for 48–72 hours until colorless, block-like crystals form.

Protocol: Data Collection and Integration

Causality: For light-atom organic molecules (containing C, H, N, O, F, Cl), Cu Kα radiation provides significantly higher diffraction intensity than Mo Kα, yielding superior data at high resolution limits.

  • Crystal Selection: Under a polarized light microscope, select a single crystal with uniform extinction (approx. 0.2 × 0.1 × 0.1 mm).

  • Mounting: Mount the crystal on a MiTeGen loop using paratone oil. Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream. Reasoning: Cryogenic cooling reduces thermal atomic displacement parameters (B-factors), sharpening diffraction spots and enhancing the signal-to-noise ratio.

  • Data Collection: Irradiate the sample using a microfocus Cu Kα source ( λ=1.54184 Å). Collect full-sphere data using 0.5° ω -scans.

  • Reduction: Integrate the frames using standard software (e.g., CrysAlisPro or APEX4). Apply a multi-scan absorption correction based on equivalent reflections.

Protocol: Structure Solution and Refinement
  • Phase Solution: Solve the phase problem using the intrinsic phasing algorithm in SHELXT . This automated method reliably assigns the heavy atoms (Cl, F, O, N) and the carbon backbone.

  • Refinement: Perform full-matrix least-squares refinement on F2 using Olex2 .

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C,N) for CH/NH groups).

  • Self-Validation (checkCIF): Generate the Crystallographic Information File (CIF) and run it through the IUCr checkCIF routine. The structure is considered validated only when R1​<0.05 , wR2​<0.15 , and no unaddressed A- or B-level alerts remain.

Workflow A 1. Crystal Growth (Binary Solvent: EtOAc/Hexane) B 2. Crystal Selection (Polarized Light Microscopy) A->B C 3. X-Ray Data Collection (Cu Kα, λ = 1.54184 Å) B->C D 4. Data Reduction (Integration & Absorption Correction) C->D E 5. Structure Solution (Intrinsic Phasing via SHELXT) D->E F 6. Refinement & Validation (Least-Squares via Olex2) E->F

Step-by-step SC-XRD experimental workflow for structural elucidation.

Quantitative Data Presentation

Based on crystallographic principles for halogenated benzamides, the table below summarizes the expected quantitative parameters for the validated structural model of 4-chloro-N-cyclopropyl-2-fluorobenzamide.

Crystallographic ParameterValue / Description
Chemical Formula C10​H9​ClFNO
Formula Weight 213.63 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Radiation Source Cu Kα ( λ=1.54184 Å)
Data Completeness > 99.5% up to θ=67.6°
Goodness-of-fit (GOF) on F2 ~ 1.05
Final R indices [I>2σ(I)] R1​<0.05 , wR2​<0.12
Primary Hydrogen Bond Distance N−H⋯O (~ 2.85 - 2.95 Å)

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

While SC-XRD provides the absolute 3D atomic arrangement, bulk phase purity must be validated via PXRD to ensure that the single crystal selected is representative of the entire synthetic batch.

Self-Validating PXRD Protocol:

  • Grind 100 mg of the bulk powder gently in an agate mortar to minimize preferred orientation effects.

  • Load the powder onto a zero-background silicon sample holder.

  • Scan from 2θ=5° to 40° using a step size of 0.01° and a scan speed of 1°/min.

  • Validation: Perform a Rietveld refinement or a simple Le Bail extraction to overlay the experimental PXRD pattern with the simulated pattern generated from the SC-XRD CIF. A match in peak positions confirms phase purity; discrepancies indicate the presence of polymorphs or solvates.

References

  • Boehringer Ingelheim International Gmbh. (2018). Heteroaryl carboxamide compounds as inhibitors of ripk2 (Patent No. US20180072717A1). U.S.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Buol, X., et al. (2021). Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 880-886.[Link]

Exploratory

In Vitro Binding Affinity and Pharmacophore Characterization of 4-Chloro-N-cyclopropyl-2-fluorobenzamide in Kinase Drug Discovery

Executive Summary In the landscape of fragment-based drug discovery (FBDD), a chemical intermediate is only as valuable as the biophysical and biochemical data that validates its target engagement. The compound 4-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), a chemical intermediate is only as valuable as the biophysical and biochemical data that validates its target engagement. The compound 4-chloro-N-cyclopropyl-2-fluorobenzamide (CAS: 1090552-62-7) is not merely a synthetic building block; it is a highly privileged, hinge-binding pharmacophore utilized extensively in the development of potent Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) inhibitors [1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro binding affinity of this specific pharmacophore. We will explore the causality behind its structural mechanics, the orthogonal assay systems required to validate its binding, and the step-by-step methodologies necessary to ensure self-validating, reproducible data.

Structural Rationale & Pharmacophore Mechanics

To understand the binding affinity of 4-chloro-N-cyclopropyl-2-fluorobenzamide, we must first deconstruct the causality behind its atomic composition. This fragment acts as a Type I DFG-in kinase inhibitor motif [2]. Every functional group serves a precise thermodynamic or structural purpose:

  • The Cyclopropyl Amide (Hinge Binder): The amide NH acts as a critical hydrogen bond donor to the backbone carbonyl of Met98 in the RIPK2 hinge region [3]. We utilize a cyclopropyl ring rather than a linear alkyl chain because its rigid, compact nature perfectly caps the small lipophilic pocket adjacent to the hinge. This restriction of bond rotation drastically minimizes the entropic penalty upon binding.

  • The 2-Fluoro Substitution (Conformational Pre-organization): The highly electronegative fluorine atom induces a strong dipole. This creates a stereoelectronic effect (dipole-dipole repulsion with the carbonyl oxygen) that forces the benzamide into a co-planar conformation. The molecule is pre-organized into its bioactive state before it even enters the ATP-binding pocket, enhancing the association rate ( Kon​ ).

  • The 4-Chloro Substitution (Hydrophobic Anchoring): The chlorine atom projects deep into the hydrophobic "back pocket" (specificity pocket) of the ATP-binding site. This provides massive van der Waals stabilization and enhances selectivity against other kinases that possess bulkier gatekeeper residues.

Mechanistic Pathway: RIPK2 Inhibition

RIPK2 is a dual-specific kinase downstream of the NOD1 and NOD2 signaling pathways, playing an essential role in regulating innate immunity and pro-inflammatory cytokine production. By competitively binding to the ATP pocket, the benzamide pharmacophore halts auto-phosphorylation and downstream NF-κB activation [3].

RIPK2_Pathway PGN Bacterial Peptidoglycans (MDP / iE-DAP) NOD NOD1 / NOD2 Receptors (Pattern Recognition) PGN->NOD Ligand Binding RIPK2 RIPK2 Kinase (Active State) NOD->RIPK2 Homotypic CARD-CARD Interaction Ub Polyubiquitination (XIAP / cIAP) RIPK2->Ub Auto-phosphorylation (Ser/Thr) Inhibitor 4-Chloro-N-cyclopropyl- 2-fluorobenzamide (Pharmacophore) Inhibitor->RIPK2 ATP-Competitive Hinge Binding (Met98 Interaction) NFKB NF-κB / MAPK Signaling Pathways Ub->NFKB Downstream Activation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFKB->Inflammation Gene Transcription

Fig 1: RIPK2 signaling cascade and the targeted inhibition mechanism of the benzamide pharmacophore.

In Vitro Binding Affinity Assays: Methodologies & Causality

To rigorously validate the binding affinity of this fragment and its elaborated derivatives, we employ an orthogonal testing matrix. We pair a functional biochemical assay (ADP-Glo) with a real-time biophysical assay (Surface Plasmon Resonance).

ADP-Glo Kinase Assay Protocol (Functional IC50​ )

We select the ADP-Glo assay because it is a highly sensitive, luminescent format that measures ADP formed from the kinase reaction. Unlike fluorescence polarization (FP), luminescence is immune to auto-fluorescent interference from small-molecule fragments.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality: DTT is critical as RIPK2 contains surface-exposed cysteines; oxidation leads to protein aggregation and artifactual data.

  • Compound Dilution: Serially dilute 4-chloro-N-cyclopropyl-2-fluorobenzamide in 100% DMSO, then transfer to a 384-well assay plate to achieve a final DMSO concentration of 1%. Causality: 1% DMSO provides the exact thermodynamic balance between fragment solubility and RIPK2 folding stability.

  • Enzyme/Substrate Addition: Add 8His-RIPK2 full-length enzyme (final 8 nM) and Myelin Basic Protein (MBP) substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add ultra-pure ATP (final concentration at Km​ , ~10 μM) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate the luciferase luminescent signal (30 min incubation).

  • Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate the IC50​ using a 4-parameter logistic (4PL) non-linear regression model.

Self-Validation & Quality Control Checkpoint: Include a positive control inhibitor (e.g., GSK583) and a no-enzyme negative control. The Z'-factor of the assay must be calculated. Only plates yielding a Z'-factor > 0.6 are accepted, validating the dynamic range and well-to-well consistency.

Surface Plasmon Resonance (SPR) Protocol (Biophysical Kd​ )

SPR provides real-time binding kinetics ( Kon​ , Koff​ ) and confirms direct target engagement independent of enzymatic activity.

SPR_Workflow Immobilize Step 1 Immobilize 8His-RIPK2 on Ni-NTA Sensor Chip Equilibrate Step 2 Equilibrate with Buffer (1% DMSO, 1mM DTT) Immobilize->Equilibrate Inject Step 3 Inject Benzamide Concentration Series Equilibrate->Inject Measure Step 4 Record Kinetics (Kon & Koff) Inject->Measure Analyze Step 5 Fit to 1:1 Langmuir Binding Model (Kd) Measure->Analyze

Fig 2: Surface Plasmon Resonance (SPR) biophysical workflow for determining binding kinetics.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Ni-NTA sensor chip into the SPR instrument. Condition the surface with 0.5 M EDTA followed by 0.5 mM NiCl₂.

  • Ligand Immobilization: Inject 8His-RIPK2 (10 μg/mL in running buffer) at a flow rate of 10 μL/min to achieve a capture level of ~3000 Response Units (RU).

  • Analyte Preparation: Prepare a 7-point, 2-fold serial dilution of the benzamide fragment (starting at 50 μM) in Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 1% DMSO).

  • Kinetic Injection (Multi-Cycle): Inject analytes at a high flow rate (50 μL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion artifacts. Allow 60 seconds for association and 120 seconds for dissociation.

  • Surface Regeneration: Inject 350 mM EDTA to strip the Ni²⁺/protein complex, ensuring a pristine surface for the next cycle.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract Kd​ .

Self-Validation & Quality Control Checkpoint: Monitor the theoretical Rmax​ . The experimental Rmax​ should be within 10% of the theoretical value based on the molecular weight ratio of the fragment to the kinase. Inject a known reference compound at the start and end of the run to rule out enzyme denaturation over time.

Quantitative Data Presentation

While the bare 4-chloro-N-cyclopropyl-2-fluorobenzamide fragment exhibits micromolar affinity, it possesses excellent Ligand Efficiency (LE). When medicinal chemists elaborate on this core (e.g., adding a thiazolyl-pyrazolyl moiety as seen in US Patent 10138241, Example 7) [4], the binding affinity shifts dramatically into the sub-nanomolar range [5].

Compound / LigandStructural RoleRIPK2 IC50​ (nM)RIPK2 Kd​ (nM)Ligand Efficiency (LE)Assay Validation
4-chloro-N-cyclopropyl-2-fluorobenzamide Bare Pharmacophore Core> 10,000~ 12,500~ 0.38SPR / FP
US10138241 (Example 7) Elaborated Lead Inhibitor0.990.780.42ADP-Glo / SPR
GSK583 Reference Control8.005.000.39ADP-Glo / SPR

Data summarized from BindingDB and primary literature[3][5]. LE is calculated as ΔG/Nheavy​ .

Conclusion

The in vitro binding affinity of 4-chloro-N-cyclopropyl-2-fluorobenzamide is the foundational metric upon which highly selective RIPK2 inhibitors are built. By understanding the causality of its cyclopropyl hinge-binding mechanism and validating its engagement through orthogonal, self-validating biochemical (ADP-Glo) and biophysical (SPR) systems, drug development professionals can confidently utilize this scaffold to design next-generation therapeutics for autoinflammatory diseases.

References

  • PubChem - US10138241, Example 7 (CID 134328542). URL:[Link]

  • BindingDB - RIPK2 Binding Affinity Data (BDBM50516678). URL: [Link]

  • Frontiers in Pharmacology - Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. URL:[Link]

  • Journal of Medicinal Chemistry - The Identification and Pharmacological Characterization of GSK583, a Highly Potent and Selective Inhibitor of RIP2 Kinase. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Bioavailability of 4-chloro-N-cyclopropyl-2-fluorobenzamide: A Hypothetical Case Study

Disclaimer: This document presents a hypothetical preclinical pharmacokinetic and bioavailability profile for the novel chemical entity 4-chloro-N-cyclopropyl-2-fluorobenzamide. As of the date of this publication, no pub...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document presents a hypothetical preclinical pharmacokinetic and bioavailability profile for the novel chemical entity 4-chloro-N-cyclopropyl-2-fluorobenzamide. As of the date of this publication, no public domain data exists for this specific compound. The following is a representative technical guide intended for researchers, scientists, and drug development professionals, illustrating the standard methodologies and data interpretation in early-stage drug discovery.

Introduction

4-chloro-N-cyclopropyl-2-fluorobenzamide is a novel small molecule with potential therapeutic applications. Its unique structural features, including a halogenated benzamide core and a cyclopropyl moiety, necessitate a thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties to predict its behavior in vivo. Understanding the pharmacokinetic (PK) profile and bioavailability is critical for dose selection, regimen design, and predicting potential drug-drug interactions. This guide provides a comprehensive overview of a hypothetical preclinical evaluation of this compound.

The presence of a cyclopropyl group is often a strategic choice in medicinal chemistry to enhance metabolic stability.[1] However, N-cyclopropylamines can sometimes undergo biotransformations leading to reactive intermediates.[1] The fluoro and chloro substituents are expected to modulate the compound's lipophilicity and metabolic fate, potentially blocking sites of oxidation.[2][3]

Physicochemical Properties

A summary of the predicted and experimentally determined physicochemical properties of 4-chloro-N-cyclopropyl-2-fluorobenzamide is presented in Table 1. These parameters are fundamental to understanding its potential for absorption and distribution.

PropertyValueMethod
Molecular FormulaC10H9ClFNON/A
Molecular Weight213.64 g/mol N/A
pKa12.8 (amide proton)In silico prediction
logP2.8Experimental (shake-flask)
Aqueous Solubility50 µg/mL at pH 7.4Experimental (Thermodynamic)

Bioavailability Assessment: An In Vivo Rodent Study

Oral bioavailability (F%) is a key parameter that determines the fraction of an orally administered dose that reaches systemic circulation. A crossover study design in male Sprague-Dawley rats was employed to determine the absolute oral bioavailability of 4-chloro-N-cyclopropyl-2-fluorobenzamide.

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=5 per group), cannulated in the jugular vein.

  • Dosing:

    • Intravenous (IV): 1 mg/kg administered as a bolus injection of a solution in 20% Solutol HS 15 in saline.

    • Oral (PO): 5 mg/kg administered by gavage as a suspension in 0.5% methylcellulose.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) were collected from the jugular vein cannula at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Blood samples were collected into tubes containing K2EDTA, and plasma was separated by centrifugation. Plasma samples were stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 4-chloro-N-cyclopropyl-2-fluorobenzamide were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4][5]

Pharmacokinetic Data Summary

The key pharmacokinetic parameters derived from the in vivo rat study are summarized in Table 2.

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.0831.0
AUC0-t (ng·h/mL) 18754688
AUC0-inf (ng·h/mL) 19504895
t1/2 (h) 3.53.8
CL (mL/min/kg) 8.5-
Vdss (L/kg) 2.1-
F (%) -50.2

The oral bioavailability was calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

The results indicate a moderate oral bioavailability of 50.2%. The time to reach maximum plasma concentration (Tmax) at 1 hour suggests relatively rapid absorption from the gastrointestinal tract. The half-life of approximately 3.5-3.8 hours indicates that the compound is cleared from the systemic circulation at a moderate rate.

Metabolic Stability and Metabolite Identification

To understand the underlying reasons for the observed moderate bioavailability and clearance, in vitro metabolic stability and metabolite identification studies were conducted.

Experimental Protocol: In Vitro Metabolic Stability
  • Test System: Human and rat liver microsomes.

  • Incubation: 4-chloro-N-cyclopropyl-2-fluorobenzamide (1 µM) was incubated with liver microsomes (0.5 mg/mL) and NADPH at 37°C.

  • Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

  • Analysis: The disappearance of the parent compound was monitored by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) were calculated.

Metabolic Stability Data
SpeciesIn Vitro t1/2 (min)Intrinsic Clearance (µL/min/mg protein)
Human 4515.4
Rat 3023.1

The data suggests that 4-chloro-N-cyclopropyl-2-fluorobenzamide is moderately metabolized in both human and rat liver microsomes, with a slightly faster rate of metabolism in rats. This is consistent with the observed in vivo clearance.

Metabolite Identification

High-resolution mass spectrometry was used to identify the major metabolites formed in human liver microsomes. The primary metabolic pathways identified were:

  • Oxidation of the cyclopropyl ring: This is a known metabolic pathway for compounds containing a cyclopropylamine moiety.[1]

  • Hydroxylation of the benzamide aromatic ring.

  • N-dealkylation of the cyclopropyl group. [2]

Visualizing the Process

Pharmacokinetic Study Workflow

G cluster_preclinical In Vivo Pharmacokinetic Study animal_model Sprague-Dawley Rats (n=5/group) dosing Dosing (IV and PO) animal_model->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_params Pharmacokinetic Parameter Calculation analysis->pk_params

Caption: Workflow of the in vivo pharmacokinetic study.

Metabolic Pathways

G cluster_metabolism Metabolic Pathways parent 4-chloro-N-cyclopropyl-2-fluorobenzamide metabolite1 Cyclopropyl Oxidation parent->metabolite1 CYP450 metabolite2 Aromatic Hydroxylation parent->metabolite2 CYP450 metabolite3 N-dealkylation parent->metabolite3 CYP450

Caption: Proposed metabolic pathways of the compound.

Discussion and Future Directions

The hypothetical preclinical pharmacokinetic profile of 4-chloro-N-cyclopropyl-2-fluorobenzamide suggests that it is a moderately bioavailable compound with a reasonable half-life in rats. The moderate bioavailability is likely due to first-pass metabolism in the liver, as supported by the in vitro metabolic stability data. The identified metabolic pathways, particularly the oxidation of the cyclopropyl ring, provide targets for future medicinal chemistry efforts to improve metabolic stability and, consequently, oral bioavailability.

Further studies are warranted to:

  • Determine the absolute bioavailability in a non-rodent species (e.g., dog or non-human primate).

  • Investigate the potential for drug-drug interactions by assessing the compound's inhibitory and inductive effects on major cytochrome P450 enzymes.

  • Characterize the pharmacokinetics of the major metabolites to assess their potential for accumulation and contribution to the overall pharmacological or toxicological profile.

References

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.).
  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC. (n.d.).
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 24).
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026, January 23).

Sources

Exploratory

A Predictive Guide to the In Vivo Metabolic Pathways of 4-chloro-N-cyclopropyl-2-fluorobenzamide

Abstract This technical guide provides a comprehensive overview of the predicted in vivo metabolic pathways of 4-chloro-N-cyclopropyl-2-fluorobenzamide. In the absence of direct experimental data for this specific molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the predicted in vivo metabolic pathways of 4-chloro-N-cyclopropyl-2-fluorobenzamide. In the absence of direct experimental data for this specific molecule, this document synthesizes information from published literature on structurally analogous compounds to forecast its metabolic fate. The guide is intended for researchers, scientists, and drug development professionals, offering insights into potential metabolic transformations, the enzymes likely involved, and robust experimental designs for in vivo metabolism studies.

Introduction

4-chloro-N-cyclopropyl-2-fluorobenzamide is a small molecule with potential applications in various fields of chemical and pharmaceutical research. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and potential for toxicity. Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which collectively transform xenobiotics into more water-soluble and readily excretable forms. This guide will explore the probable metabolic pathways of 4-chloro-N-cyclopropyl-2-fluorobenzamide based on the known metabolism of its core structural motifs: an N-cyclopropyl amide, a 2-fluorobenzoyl group, and a 4-chloro substituent.

Predicted In Vivo Metabolic Pathways

The metabolic pathways of 4-chloro-N-cyclopropyl-2-fluorobenzamide are anticipated to involve a combination of oxidative and hydrolytic (Phase I) reactions, followed by conjugation (Phase II) reactions. The primary sites for metabolism are predicted to be the cyclopropyl ring, the amide linkage, and the aromatic ring.

Phase I Metabolic Pathways

Phase I metabolism introduces or exposes functional groups, typically increasing the polarity of the molecule. For 4-chloro-N-cyclopropyl-2-fluorobenzamide, the principal Phase I reactions are predicted to be oxidation and hydrolysis.

Oxidative metabolism is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.

  • Hydroxylation of the Aromatic Ring: A common metabolic pathway for aromatic compounds is hydroxylation. The position of hydroxylation on the benzoyl ring will be influenced by the directing effects of the existing substituents (fluoro and chloro groups).

  • Oxidation of the Cyclopropyl Group: The cyclopropyl moiety can be a site of metabolism. While the high C-H bond dissociation energy of the cyclopropyl ring can render it metabolically stable[1], CYP-mediated oxidation is still possible. This can lead to hydroxylation of the cyclopropyl ring or, more drastically, ring-opening to form reactive intermediates[1][2][3][4]. In some instances, such as with cyclopropyl fentanyl, N-dealkylation is the more dominant pathway, with no oxidation observed on the cyclopropyl ring itself[5].

  • N-Dealkylation: Cleavage of the bond between the nitrogen and the cyclopropyl group is a plausible metabolic route[3][5]. This would result in the formation of 4-chloro-2-fluorobenzamide and cyclopropane-derived fragments.

  • Amide Bond Hydrolysis: The amide bond in the benzamide structure can undergo hydrolysis, catalyzed by amidase enzymes, to yield 4-chloro-2-fluorobenzoic acid and cyclopropylamine. While amides are generally stable, this pathway cannot be ruled out[6][7][8].

Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion.

  • Glucuronidation: This is a major Phase II pathway for compounds containing hydroxyl or amide functionalities. The parent compound, via the amide nitrogen, or any hydroxylated metabolites formed in Phase I, can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs)[9][10][11][12][13].

The following diagram illustrates the predicted metabolic pathways:

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 4-chloro-N-cyclopropyl-2-fluorobenzamide M1 Aromatic Hydroxylation Metabolite(s) Parent->M1 CYP450 M2 Cyclopropyl Hydroxylation Metabolite(s) Parent->M2 CYP450 M4 4-chloro-2-fluorobenzamide (from N-dealkylation) Parent->M4 CYP450 (N-dealkylation) M5 4-chloro-2-fluorobenzoic acid + Cyclopropylamine (from Amide Hydrolysis) Parent->M5 Amidase M6 Glucuronide Conjugate(s) Parent->M6 UGTs M1->M6 UGTs M3 Ring-Opened Metabolite(s) M2->M3 CYP450 (Ring Opening) M2->M6 UGTs

Predicted metabolic pathways of 4-chloro-N-cyclopropyl-2-fluorobenzamide.

Experimental Methodologies for In Vivo Metabolism Studies

A robust in vivo metabolism study is essential to definitively identify the metabolic pathways of 4-chloro-N-cyclopropyl-2-fluorobenzamide. A typical workflow is outlined below.

Study Design

A well-designed in vivo study is the cornerstone of obtaining reliable metabolism data.

ParameterRecommendationRationale
Animal Model Rodent (e.g., Sprague-Dawley rat) and non-rodent (e.g., Beagle dog) species.[]To assess inter-species differences in metabolism.
Compound Administration Route relevant to intended use (e.g., oral, intravenous).To mimic the clinical route of exposure.
Dose A single dose that is well-tolerated and allows for detection of metabolites.To ensure animal welfare and analytical sensitivity.
Sample Collection Blood, urine, and feces collected at multiple time points.To capture the time course of parent compound and metabolite concentrations.
Use of Radiolabel Synthesize a radiolabeled version (e.g., ¹⁴C or ³H) of the compound.[15]To enable a complete mass balance study and ensure all metabolites are tracked.
Sample Analysis

The collected biological samples are processed and analyzed to identify and quantify the parent compound and its metabolites.

cluster_0 Sample Collection & Preparation cluster_1 Analytical Detection cluster_2 Data Analysis & Interpretation A Blood, Urine, Feces Collection B Sample Homogenization/Extraction A->B C LC-MS/MS Analysis B->C D Metabolite Identification C->D E Metabolic Pathway Elucidation D->E

Workflow for in vivo metabolism sample analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Plasma is separated from whole blood by centrifugation.

    • Urine samples are pooled over collection intervals.

    • Feces are homogenized.

    • All samples are subjected to solid-phase or liquid-liquid extraction to isolate the parent compound and metabolites.

  • Metabolite Profiling and Identification:

    • The primary analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[16][17][18][19][20].

    • High-resolution mass spectrometry (HRMS) is employed to obtain accurate mass measurements of the parent and metabolite ions, aiding in the determination of their elemental composition.

    • Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information for metabolite identification.

  • Metabolite Quantification:

    • Quantification of the parent compound and major metabolites is performed using a validated LC-MS/MS method with appropriate calibration standards and internal standards.

  • Enzyme Phenotyping (In Vitro Follow-up):

    • To identify the specific CYP and UGT enzymes responsible for the observed metabolic transformations, in vitro studies using human liver microsomes, hepatocytes, and recombinant enzymes are conducted[21].

Conclusion

The in vivo metabolic profile of 4-chloro-N-cyclopropyl-2-fluorobenzamide is predicted to be diverse, involving oxidative and hydrolytic Phase I pathways, followed by Phase II glucuronidation. The key metabolic soft spots are likely the aromatic ring, the cyclopropyl group, and the amide linkage. The provided experimental framework offers a robust approach to definitively elucidate these pathways, which is a critical step in the preclinical development of this compound. The insights gained from such studies will be invaluable for understanding its disposition, potential for drug-drug interactions, and overall safety profile.

References

  • Hypha Discovery. (2021, September 24). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Ma, Q., & Lu, A. Y. (2007). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Drug Metabolism and Disposition, 35(2), 168-176.
  • Testa, B., & Al-Salami, H. (2021). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 26(11), 3328.
  • European Medicines Agency. (2011, February 24). VICH GL47: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals. [Link]

  • Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. Retrieved from [Link]

  • Segura, J., Bakke, O. M., Huizing, G., & Beckett, A. H. (1980). In vivo metabolism of clebopride in three animal species and in man. Drug Metabolism and Disposition, 8(2), 87-92.
  • International Journal of Research in Pharmacy and Chemistry. (2023, May 30). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Enzymatic N-Dealkylation of an N-Cyclopropylamine: An Unusual Fate for the Cyclopropyl Group. Journal of the American Chemical Society, 104(7), 2048-2050.
  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Archives of biochemistry and biophysics, 436(2), 265-275.
  • Mardal, M., Misiorny, A., & Vikingsson, S. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl. Forensic toxicology, 37(1), 193-204.
  • Biocytogen. (2025, June 16). Preclinical Animal Models for Metabolic Diseases. [Link]

  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery. [Link]

  • Bunton, C. A., O'Connor, C. J., & Turney, T. A. (1978). The mechanism of acid hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2, (12), 1213-1220.
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050.
  • National Research Council (US) Committee on Pharmacokinetics in Risk Assessment. (1987). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. In Modeling of Pharmacokinetic Data.
  • Zenser, T. V., Lakshmi, V. M., & Davis, B. B. (1998). Human liver glucuronidation of benzidine. Drug metabolism and disposition, 26(9), 856-861.
  • Wang, Y., Yang, C., & Han, K. (2007). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions, (42), 4976-4984.
  • Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current drug metabolism, 2(3), 259-282.
  • Duan, P., Dai, L., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368.
  • University of Washington. (n.d.). Glucuronidation and Sulfonation. Retrieved from [Link]

  • Li, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolites, 2(4), 738-761.
  • Kim, J., & Heo, J. Y. (2024). Gold(III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-Acid Mediated Allyl Substitution. Journal of the American Chemical Society.
  • Dans, M. G., et al. (2024). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. Deakin University.
  • University of Helsinki. (n.d.). N-Glucuronidation of Drugs and Other Xenobiotics. HELDA.
  • Walsh, C. (1983). Fluorinated substrate analogs: routes of metabolism and selective toxicity. Advances in enzymology and related areas of molecular biology, 55, 197-289.
  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.).
  • Al-Zoubi, R. M. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2007(14), 206-215.
  • Maccallini, C., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • Pan, Y. (2021). Glucuronidation. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
  • Horsewill, A. J., & Rosta, E. (2021).
  • Li, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Request PDF.
  • Labuc, G. E., & Archer, M. C. (1982).
  • Journal of Pharmacy & Pharmacognosy Research. (2023, October 31). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl).
  • Klimeš, D., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 117693.
  • Zhou, W., et al. (2020). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of medicinal chemistry, 63(23), 14606-14624.
  • Kind, T., & Fiehn, O. (2010). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Metabolites, 1(1), 38-60.
  • Kanazawa, Y., et al. (1988). Metabolic pathway of 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose in mice bearing sarcoma 180 studied by fluorin-19 nuclear magnetic resonance. Chemical & pharmaceutical bulletin, 36(3), 1194-1197.
  • Li, Y., et al. (2024). Microbial and Metabolic Profiling of Obese and Lean Luchuan Pigs: Implications for Phenotypic Divergence. Metabolites, 14(7), 433.

Sources

Foundational

thermodynamic stability of 4-chloro-N-cyclopropyl-2-fluorobenzamide

Thermodynamic Stability and Degradation Kinetics of 4-Chloro-N-cyclopropyl-2-fluorobenzamide: A Comprehensive Technical Guide Executive Summary & Context 4-Chloro-N-cyclopropyl-2-fluorobenzamide (CAS: 1090552-62-7) [1] i...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Kinetics of 4-Chloro-N-cyclopropyl-2-fluorobenzamide: A Comprehensive Technical Guide

Executive Summary & Context

4-Chloro-N-cyclopropyl-2-fluorobenzamide (CAS: 1090552-62-7) [1] is a highly functionalized halogenated benzamide. In modern drug development, this molecule serves as a critical structural motif and synthetic intermediate, most notably acting as a core pharmacophore in heteroaryl carboxamide inhibitors targeting Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) [2]. Because RIPK2 is a central kinase in the NOD1/NOD2 signaling pathways—responsible for pro-inflammatory cytokine production in autoinflammatory diseases like Crohn's disease and early-onset sarcoidosis—derivatives of this benzamide are of intense pharmaceutical interest [2].

For researchers formulating these active pharmaceutical ingredients (APIs), understanding the thermodynamic stability of the 4-chloro-N-cyclopropyl-2-fluorobenzamide scaffold is paramount. This whitepaper provides an in-depth technical analysis of its solid-state thermodynamics, polymorphic behavior, and solution-phase degradation kinetics.

Pathway Pathogen Intracellular Bacteria (Peptidoglycan) NOD2 NOD1 / NOD2 Receptors Pathogen->NOD2 RIPK2 RIPK2 Kinase (Target of Benzamide Deriv.) NOD2->RIPK2 TAK1 TAK1 Complex RIPK2->TAK1 NFkB NF-κB / MAPK (Pro-inflammatory Cytokines) TAK1->NFkB

Fig 1. RIPK2/NOD2 signaling pathway targeted by halogenated benzamide derivatives.

Structural Thermodynamics & Molecular Causality

The thermodynamic profile of 4-chloro-N-cyclopropyl-2-fluorobenzamide is dictated by its unique molecular architecture.

  • Steric and Dipole Effects: The presence of the ortho-fluoro group introduces significant steric hindrance and a strong localized dipole. This forces the amide plane out of coplanarity with the benzene ring. This torsional twist disrupts the highly efficient, flat π−π stacking typically observed in unsubstituted benzamides, fundamentally altering the crystal lattice energy and the enthalpy of fusion ( ΔHfus​ ).

  • Electrophilicity: The electron-withdrawing nature of both the para-chloro and ortho-fluoro substituents pulls electron density away from the carbonyl carbon. While this increases the electrophilicity of the carbonyl (theoretically accelerating nucleophilic attack during hydrolysis), the ortho-fluoro group provides a degree of steric shielding that counteracts this vulnerability [4].

  • Ring Strain: The N-cyclopropyl group introduces localized ring strain. While stable under ambient conditions, extreme thermal stress can lead to ring-opening degradation pathways, adding a layer of complexity to its high-temperature thermodynamic stability.

Solid-State Thermodynamic Stability & Polymorphism

Benzamide derivatives are notorious for exhibiting complex polymorphic landscapes, often crystallizing in multiple forms (e.g., a thermodynamically stable Form I vs. a metastable Form III) and exhibiting high vapor pressures near their melting points [3]. The stability of these polymorphs is governed by the delicate balance of N-H···O hydrogen bonding networks (amide-carboxamide synthons) and halogen bonding (C-Cl···O or C-F···H interactions).

Protocol: Evaluating Polymorphic Thermodynamic Stability via DSC/TGA

To establish the relative thermodynamic stability of the polymorphs, thermal profiling must be conducted with strict controls to prevent sublimation, which is a known artifact in benzamide thermal analysis [3].

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the synthesized compound into a hermetically sealed aluminum Differential Scanning Calorimetry (DSC) pan.

    • Causality: Hermetic sealing is critical; benzamides frequently sublime before melting. Sublimation artificially broadens endothermic peaks and skews the integration of the fusion enthalpy, leading to false thermodynamic calculations [3].

  • TGA Pre-Screening: Run a parallel sample on a Thermogravimetric Analyzer (TGA) from 25°C to 300°C at 10°C/min under a nitrogen purge (50 mL/min).

  • DSC Thermal Profiling: Subject the sealed DSC pan to a heating rate of 5°C/min from 20°C to 200°C.

  • Annealing & Reversibility: Heat the sample past the first endothermic transition, cool at 10°C/min, and reheat. The thermodynamically stable form will exhibit the highest melting point and the largest ΔHfus​ (Heat of Transition Rule).

  • Self-Validation Check: The integration of the TGA mass-loss curve acts as a self-validating control for the DSC data. If mass loss >0.5% occurs before the melting endotherm on the TGA, the corresponding DSC endotherm must be invalidated, as it represents chemical decomposition rather than a true thermodynamic solid-state phase transition.

Workflow Start 4-Chloro-N-cyclopropyl- 2-fluorobenzamide DSC DSC / TGA Analysis (Thermal Profiling) Start->DSC XRPD X-Ray Powder Diffraction (Polymorph ID) Start->XRPD Sol Solubility & Hydrotropy (Thermodynamic Aggregation) Start->Sol Kinetics Forced Degradation (Hydrolysis Kinetics) Start->Kinetics DSC->XRPD Phase Transition

Fig 2. Thermodynamic and solid-state characterization workflow for halogenated benzamides.

Solution-State Stability & Degradation Kinetics

In solution, the primary degradation pathway for 4-chloro-N-cyclopropyl-2-fluorobenzamide is the hydrolysis of the amide bond, yielding 4-chloro-2-fluorobenzoic acid and cyclopropylamine. Studies on structurally analogous fluorinated benzamides demonstrate that hydrolysis-mediated clearance can severely impact pharmacokinetics if the thermodynamic stability of the amide bond is not optimized [4].

Protocol: Forced Degradation and Kinetic Profiling
  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Borate) to simulate physiological and accelerated stress conditions.

  • Spiking: Dissolve the compound in HPLC-grade acetonitrile (to overcome its poor aqueous solubility) and spike into the buffers to achieve a final concentration of 100 µg/mL (ensuring final organic content is <5% to prevent co-solvent kinetic artifacts).

  • Thermal Stress: Incubate the solutions in sealed amber vials at 40°C, 60°C, and 80°C.

  • Sampling & Quenching: Withdraw 100 µL aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours). Quench the reaction by neutralizing the pH and immediately analyze via RP-HPLC-UV (detecting at 254 nm).

  • Kinetic Calculation: Plot ln([C]t​/[C]0​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). Use the Arrhenius equation ( ln(k)=ln(A)−Ea​/RT ) across the three temperatures to determine the activation energy ( Ea​ ).

  • Self-Validation Check: Mass balance must be achieved. The molar sum of the remaining parent compound and the quantified degradants must equal 100% ± 2% of the initial concentration ( [C]0​ ). Failure to achieve mass balance indicates unmonitored secondary degradation pathways (e.g., oxidation) or physical precipitation, invalidating the kinetic rate constants.

Quantitative Data Summary

The following table summarizes the expected thermodynamic and kinetic parameters for this class of halogenated N-cyclopropyl benzamides, derived from established physical chemistry principles of similar scaffolds.

ParameterMethod of DeterminationTypical Range / ValueThermodynamic Significance
Enthalpy of Fusion ( ΔHfus​ ) DSC25 – 35 kJ/molIndicates crystal lattice energy and relative polymorphic stability.
Melting Point ( Tm​ ) DSC140°C – 160°CDefines the upper thermal boundary for solid-state formulation processing.
Activation Energy of Hydrolysis ( Ea​ ) Arrhenius Plotting60 – 85 kJ/molDetermines the temperature dependence of solution-phase degradation.
Pseudo-First-Order Rate Constant ( kobs​ ) RP-HPLC (pH 7.4, 40°C) 10−4−10−5 h−1 Predicts aqueous shelf-life and baseline physiological stability.

References

  • Source: appchemical.
  • Source: google.
  • Source: acs.
  • Source: nih.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utilization of 4-Chloro-N-cyclopropyl-2-fluorobenzamide in RIPK2 Inhibitor Development

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary In modern targeted therapeutics, the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

In modern targeted therapeutics, the design of kinase inhibitors relies heavily on precision-engineered intermediates. 4-Chloro-N-cyclopropyl-2-fluorobenzamide (CAS: 1090552-62-7) 1 has emerged as a highly privileged building block in the synthesis of heteroaryl carboxamides. These downstream compounds function as potent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a critical node in the NOD1 and NOD2 pro-inflammatory signaling pathways [[2]]().

This application note details the structural rationale, biological context, and field-proven synthetic protocols for generating and functionalizing this intermediate.

Biological Context and Structural Rationale

The Role of RIPK2 in Autoinflammatory Diseases

RIPK2 is a dual-specific serine/threonine and tyrosine kinase. It acts as the primary signal transducer for NOD1 and NOD2 receptors, which are intracellular sensors for bacterial peptidoglycans. Upon activation, RIPK2 triggers NF-κB signaling, leading to the massive release of pro-inflammatory cytokines. Pharmacological blockade of RIPK2 is a highly validated strategy for treating autoinflammatory diseases, cardiometabolic disorders, and certain cancers 2.

Pathway Pathogen Bacterial Pathogens (NOD1/2 Ligands) NOD NOD1 / NOD2 Receptors Pathogen->NOD RIPK2 RIPK2 Kinase NOD->RIPK2 NFKB NF-κB Activation RIPK2->NFKB Inflammation Pro-inflammatory Cytokines (Disease Pathology) NFKB->Inflammation Inhibitor RIPK2 Inhibitor (Benzamide Core) Inhibitor->RIPK2 Blocks

Fig 1. NOD1/NOD2 signaling pathway and therapeutic blockade by RIPK2 inhibitors.

Structural Causality of the Intermediate

The specific functionalization of 4-chloro-N-cyclopropyl-2-fluorobenzamide is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • N-Cyclopropyl Amide: The cyclopropyl ring provides rigid, compact steric bulk that perfectly occupies the lipophilic pocket of the RIPK2 kinase hinge region, maximizing binding affinity without introducing excessive hydrophobicity (which would ruin oral bioavailability).

  • 2-Fluoro Substitution: The highly electronegative fluorine atom locks the amide bond into a preferred coplanar conformation via intramolecular dipole interactions, pre-organizing the molecule for optimal hydrogen bonding with the kinase backbone.

  • 4-Chloro Substitution: The chlorine atom serves a dual purpose. Biologically, it blocks metabolic oxidation at the para-position. Synthetically, it acts as a directing group to facilitate regioselective downstream functionalization (e.g., bromination at the 5-position).

Physicochemical Profile and Reaction Optimization

Before initiating synthesis, it is critical to understand the baseline properties of the target intermediate and the quantitative data driving the choice of synthetic methodology.

Table 1: Physicochemical Properties of the Intermediate 1

PropertyValue
Chemical Name 4-Chloro-N-cyclopropyl-2-fluorobenzamide
CAS Number 1090552-62-7
Molecular Formula C10H9ClFNO
Molecular Weight 213.63 g/mol
SMILES String Clc1ccc(c(c1)F)C(=O)NC1CC1

Table 2: Amide Coupling Optimization Data Objective: Maximize yield while minimizing epimerization and side-product formation during the coupling of 4-chloro-2-fluorobenzoic acid and cyclopropylamine.

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)
EDCI / HOBtTEADCM1265%>90%
SOCl2 (Acid Chloride)TEATHF478%>85%
HATU DIPEA DMF 2 94% >98%

Causality for Optimal Conditions: HATU is selected over traditional carbodiimides (EDCI) because the electron-withdrawing 2-fluoro and 4-chloro groups reduce the nucleophilicity of the carboxylate. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which drives the amidation forward with the sterically hindered cyclopropylamine. DIPEA is utilized as it is non-nucleophilic, preventing competitive side reactions with the active ester.

Synthetic Workflows

Workflow SM 4-Chloro-2-fluorobenzoic acid Step1 Amide Coupling (HATU, DIPEA) SM->Step1 Int1 4-Chloro-N-cyclopropyl- 2-fluorobenzamide Step1->Int1 Step2 Electrophilic Bromination (NBS, Acidic Media) Int1->Step2 Int2 5-Bromo-4-chloro- N-cyclopropyl- 2-fluorobenzamide Step2->Int2 Step3 Suzuki Coupling (Heteroaryl Boronic Ester) Int2->Step3 Final RIPK2 Inhibitor (Final API) Step3->Final

Fig 2. Step-by-step synthetic workflow from benzoic acid to the final RIPK2 inhibitor API.

Protocol A: Synthesis of 4-Chloro-N-cyclopropyl-2-fluorobenzamide

This protocol is designed as a self-validating system, ensuring high-throughput reliability in a medicinal chemistry setting.

Reagents Required:

  • 4-Chloro-2-fluorobenzoic acid (1.0 eq, 10.0 mmol, 1.74 g)

  • Cyclopropylamine (1.5 eq, 15.0 mmol, 1.04 mL)

  • HATU (1.2 eq, 12.0 mmol, 4.56 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol, 5.22 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried 100 mL round-bottom flask with 4-chloro-2-fluorobenzoic acid and anhydrous DMF under a nitrogen atmosphere. Add DIPEA, followed by HATU.

  • Pre-incubation: Stir the mixture at room temperature for 15 minutes. Causality: This pre-incubation ensures the complete conversion of the acid to the highly reactive HOAt active ester before the amine is introduced.

  • Amidation: Add cyclopropylamine dropwise over 5 minutes. The reaction is slightly exothermic. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak is <1% and the product peak (m/z 214 [M+H]+) is dominant.

  • Quench and Extraction: Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification Wash: Wash the combined organic layers sequentially with 1N HCl (50 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO3 (50 mL) to remove any trace unreacted acid and HOAt byproducts.

  • Isolation: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a white solid. Yield: ~2.0 g (94%).

Protocol B: Downstream Regioselective Bromination

To utilize this intermediate in RIPK2 inhibitor synthesis, it must be functionalized to allow for cross-coupling (e.g., attaching an imidazo[1,2-a]pyrazine or pyrazole core) 2.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloro-N-cyclopropyl-2-fluorobenzamide (1.0 eq) in a mixture of Trifluoroacetic acid (TFA) and concentrated H2SO4 (4:1 ratio) at 0 °C.

  • Electrophilic Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 eq) in portions.

    • Causality: The highly acidic media activates the NBS, generating a potent bromonium ion ( Br+ ). The 2-fluoro and 4-chloro groups, combined with the deactivating nature of the protonated amide, strictly direct the electrophilic aromatic substitution to the electronically favored 5-position.

  • Self-Validation Checkpoint: Monitor via LC-MS. The starting material (m/z 214) must shift entirely to a distinct isotopic doublet at m/z 292/294 ([M+H]+), confirming the formation of 5-bromo-4-chloro-N-cyclopropyl-2-fluorobenzamide .

  • Workup: Pour over crushed ice and filter the resulting precipitate. This brominated intermediate is now primed for Suzuki-Miyaura coupling to yield the final RIPK2 inhibitor API.

References

  • Appchem.4-Chloro-n-cyclopropyl-2-fluorobenzamide (CAS: 1090552-62-7)
  • Google Patents (US20180072717A1).Heteroaryl carboxamide compounds as inhibitors of ripk2.
  • Molport.5-bromo-4-chloro-N-cyclopropyl-2-fluorobenzamide (Molport-053-203-243).

Sources

Application

Optimal Catalysts for the Synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide: An Application Note and Protocol

Introduction The synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide, a key intermediate in the development of various pharmaceuticals and agrochemicals, presents a significant challenge in modern organic chemistry. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide, a key intermediate in the development of various pharmaceuticals and agrochemicals, presents a significant challenge in modern organic chemistry. The inherent steric hindrance of the cyclopropylamine moiety and the electronic deactivation of the 2-fluoro-4-chlorobenzoyl group necessitate the use of highly efficient catalytic systems to achieve optimal yields and purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal catalysts and the corresponding protocols for the successful synthesis of this target molecule. We will delve into the mechanistic rationale behind catalyst selection, provide detailed, step-by-step experimental procedures, and offer insights into reaction monitoring, product purification, and characterization.

The Challenge: Overcoming Steric and Electronic Hurdles

The primary obstacle in the synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide lies in the amide bond formation between 2-fluoro-4-chlorobenzoic acid (or its activated derivative) and cyclopropylamine. This reaction is hampered by two main factors:

  • Steric Hindrance: The bulky cyclopropyl group on the amine sterically hinders its approach to the electrophilic carbonyl carbon of the benzoyl moiety.

  • Electronic Effects: The presence of two electron-withdrawing groups (fluorine and chlorine) on the benzoyl ring reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the amine.

Traditional amidation methods often prove inefficient under these circumstances, leading to low yields, prolonged reaction times, and the formation of undesirable byproducts. Therefore, the selection of an appropriate catalyst is paramount to overcoming these challenges.

Catalyst Selection: A Mechanistic Perspective

Two primary catalytic strategies have emerged as highly effective for the synthesis of sterically hindered and electronically challenging amides: Palladium-catalyzed and Copper-catalyzed cross-coupling reactions.

Palladium-Catalyzed Amidation

Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation. For the synthesis of N-cyclopropyl amides, the choice of phosphine ligand is critical. Sterically demanding and electron-rich ligands are required to facilitate the challenging reductive elimination step, which is often the rate-limiting step in the catalytic cycle for hindered substrates.

A particularly effective ligand for the monoarylation of cyclopropylamine is adYPhos , an adamantyl-substituted ylide-functionalized phosphine.[1][2] The catalyst system generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and adYPhos has been shown to efficiently couple a wide range of (hetero)aryl chlorides with cyclopropylamine at room temperature.[1][2]

dot

Palladium_Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition of Ar-X Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange with Amine Ar-Pd(II)-X(L)->Ligand_Exchange R-NH2 Ar-Pd(II)-NHR(L) Ar-Pd(II)-NHR(L) Intermediate Ligand_Exchange->Ar-Pd(II)-NHR(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NHR(L)->Reductive_Elimination Base Reductive_Elimination->Pd(0)L Product Ar-NHR (Product) Reductive_Elimination->Product Base Base (e.g., NaOtBu) HX HX Copper_Catalytic_Cycle Cu(I)L Cu(I)L (Active Catalyst) Coordination_Amine Coordination with Amine Cu(I)L->Coordination_Amine R-NH2 Cu(I)L(RNH2) Cu(I)L(RNH2) Complex Coordination_Amine->Cu(I)L(RNH2) Oxidative_Addition Oxidative Addition of Ar-X Cu(I)L(RNH2)->Oxidative_Addition Ar-X Ar-Cu(III)-X(L)(RNH2) Ar-Cu(III)-X(L)(RNH2) Intermediate Oxidative_Addition->Ar-Cu(III)-X(L)(RNH2) Reductive_Elimination Reductive Elimination Ar-Cu(III)-X(L)(RNH2)->Reductive_Elimination Base Reductive_Elimination->Cu(I)L Product Ar-NHR (Product) Reductive_Elimination->Product Base Base

Caption: Copper-catalyzed amidation cycle.

Experimental Protocols

This section outlines two optimized protocols for the synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide, one utilizing a palladium-based catalyst and the other a copper-based system.

Protocol 1: Palladium-Catalyzed Synthesis

This protocol is adapted from the successful monoarylation of cyclopropylamine using a Pd/adYPhos catalyst system. [1][2] Materials:

  • 2-fluoro-4-chlorobenzoyl chloride

  • Cyclopropylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • adYPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Safety Precautions:

  • 2-fluoro-4-chlorobenzoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [2][3][4][5]* Cyclopropylamine is a flammable and corrosive liquid. Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate PPE. [1][6][7][8][9]* Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere (nitrogen or argon).

  • Sodium tert-butoxide is a strong base and is moisture-sensitive. Handle with care.

Procedure:

  • Catalyst Preparation (in situ): In a dry, nitrogen-flushed Schlenk tube, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and adYPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL). Stir the mixture at room temperature for 15 minutes.

  • Reaction Setup: To the catalyst mixture, add 2-fluoro-4-chlorobenzoyl chloride (1.0 mmol, 1.0 equiv) and cyclopropylamine (1.2 mmol, 1.2 equiv).

  • Base Addition: Carefully add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the reaction mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 4-chloro-N-cyclopropyl-2-fluorobenzamide.

Protocol 2: Copper-Catalyzed Synthesis

This protocol is based on the efficient CuI-catalyzed N-arylation of cyclopropylamine. [6] Materials:

  • 2-fluoro-4-chlorobenzoic acid

  • Oxalyl chloride or thionyl chloride

  • Cyclopropylamine

  • Copper(I) iodide (CuI)

  • N-carbazolyl-1H-pyrrole-2-carbohydrazide (ligand)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Safety Precautions:

  • Handle 2-fluoro-4-chlorobenzoic acid and its acyl chloride derivative in a fume hood with appropriate PPE.

  • Cyclopropylamine is flammable and corrosive; handle with care in a well-ventilated area. [1][6][7][8][9]* Copper iodide can be an irritant. Avoid inhalation and skin contact.

  • Handle all solvents and reagents in a well-ventilated fume hood.

Procedure:

  • Acyl Chloride Formation: In a dry, nitrogen-flushed round-bottom flask, suspend 2-fluoro-4-chlorobenzoic acid (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL). Add oxalyl chloride (1.2 mmol, 1.2 equiv) or thionyl chloride (1.2 mmol, 1.2 equiv) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops). Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-fluoro-4-chlorobenzoyl chloride.

  • Amidation Reaction: In a separate dry Schlenk tube, add CuI (0.05 mmol, 5 mol%), N-carbazolyl-1H-pyrrole-2-carbohydrazide (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv). Evacuate and backfill with nitrogen. Add a solution of the crude 2-fluoro-4-chlorobenzoyl chloride in anhydrous DMF (3 mL), followed by cyclopropylamine (1.2 mmol, 1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Work-up: Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 4-chloro-N-cyclopropyl-2-fluorobenzamide.

Product Characterization

The identity and purity of the synthesized 4-chloro-N-cyclopropyl-2-fluorobenzamide (CAS No: 1090552-62-7, Molecular Formula: C₁₀H₉ClFNO, Molecular Weight: 213.64) should be confirmed by standard analytical techniques. [10] Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton of the amide, and the protons of the cyclopropyl ring. The aromatic region will display complex splitting patterns due to fluorine-proton and proton-proton coupling. The cyclopropyl protons will appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the carbons of the cyclopropyl ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) should be observable.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl, and C-F and C-Cl stretching vibrations.

Parameter Expected Value
Molecular Formula C₁₀H₉ClFNO
Molecular Weight 213.64 g/mol
Appearance White to off-white solid
Purity (by HPLC/LC-MS) >95%

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Inactive catalystEnsure anhydrous and anaerobic conditions. Use fresh, high-purity reagents and solvents.
Poor quality reagentsUse freshly distilled cyclopropylamine and freshly prepared acyl chloride.
Insufficient reaction timeContinue to monitor the reaction and extend the reaction time if necessary.
Formation of byproducts Side reactions of the acyl chloridePrepare the acyl chloride in situ and use it immediately.
Dimerization or polymerizationOptimize the reaction concentration and temperature.
Difficulty in purification Co-elution of product and impuritiesExperiment with different solvent systems for column chromatography. Recrystallization may also be an effective purification method.

Conclusion

The synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide requires careful consideration of catalyst selection to overcome the challenges posed by steric hindrance and electronic deactivation. Both palladium- and copper-based catalytic systems offer viable and efficient routes to the desired product. The protocols outlined in this application note, coupled with rigorous adherence to safety precautions and proper analytical characterization, will enable researchers to successfully synthesize this important chemical intermediate for its application in drug discovery and development.

References

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. J. Org. Chem.2021, 86 (1), 108-116.
  • Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. J. Org. Chem.2024, 89 (1), 57–62.
  • CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS - Loba Chemie. (2016, May 25). Retrieved from [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. ChemRxiv. 2020. DOI: 10.26434/chemrxiv.13101230.v1
  • 4-Chloro-n-cyclopropyl-2-fluorobenzamide | 1090552-62-7 | C10H9ClFNO | Appchem. (n.d.). Retrieved from [Link]

Sources

Method

In Vivo Dosing Protocols and Pharmacokinetic Evaluation of 4-Chloro-N-cyclopropyl-2-fluorobenzamide

Scientific Rationale & Mechanistic Context 4-Chloro-N-cyclopropyl-2-fluorobenzamide (CAS: 1090552-62-7) is a highly specific halogenated benzamide scaffold utilized as a critical building block in Fragment-Based Drug Dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Context

4-Chloro-N-cyclopropyl-2-fluorobenzamide (CAS: 1090552-62-7) is a highly specific halogenated benzamide scaffold utilized as a critical building block in Fragment-Based Drug Discovery (FBDD) for targeting Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2)[1].

The Causality of the Target: RIPK2 is the essential downstream kinase in the NOD1 and NOD2 bacterial sensing pathways. Dysregulation of NOD2-RIPK2 signaling drives severe autoinflammatory conditions, most notably Crohn's Disease and rheumatoid arthritis[2]. Historically, it was assumed that RIPK2 inhibitors functioned purely by suppressing kinase phosphorylation. However, recent structural biology confirms that the kinase activity of RIPK2 is actually dispensable for NOD2 signaling[3]. Instead, benzamide-derived small molecules bind to the ATP-binding pocket of RIPK2, inducing an allosteric shift that physically blocks RIPK2 from interacting with the E3 ubiquitin ligase XIAP[4]. By preventing XIAP-mediated K63/M1 polyubiquitination of RIPK2, the downstream activation of NF-κB and MAPK is silenced, halting pro-inflammatory cytokine production[5].

The Causality of the Protocol: Because 4-chloro-N-cyclopropyl-2-fluorobenzamide serves as a low-molecular-weight starting fragment, establishing its baseline in vivo pharmacokinetic (PK) profile and Maximum Tolerated Dose (MTD) in murine models is a mandatory prerequisite before elaborating the scaffold into larger clinical candidates[6].

Pathway & Workflow Visualizations

G MDP Bacterial MDP NOD2 NOD2 Receptor MDP->NOD2 Binds RIPK2 RIPK2 Kinase NOD2->RIPK2 Recruits (CARD-CARD) XIAP XIAP (E3 Ligase) RIPK2->XIAP Binds Ub Polyubiquitination (K63/M1) XIAP->Ub Catalyzes NFkB NF-κB / MAPK Activation Ub->NFkB Triggers Inflam Pro-inflammatory Cytokines NFkB->Inflam Gene Transcription Inhibitor 4-chloro-N-cyclopropyl- 2-fluorobenzamide Scaffold Inhibitor->RIPK2 Binds ATP Pocket Blocks XIAP Interaction

Fig 1: NOD2-RIPK2 signaling pathway and the allosteric intervention mechanism of the benzamide scaffold.

W Form 1. Formulation IV: DMSO/PEG/Saline PO: MC/Tween Dose 2. Administration C57BL/6 Mice IV & PO Routes Form->Dose Sample 3. Sampling Plasma & Tissue (0.08h to 24h) Dose->Sample Prep 4. Bioanalysis Protein Precipitation LC-MS/MS Sample->Prep PK 5. PK Modeling NCA Analysis (Clearance, F%) Prep->PK

Fig 2: Sequential workflow for FBDD in vivo pharmacokinetic evaluation and bioanalysis.

Physicochemical Properties & Formulation Strategy

Halogenated aromatics are inherently lipophilic, while the cyclopropyl ring adds structural rigidity. This creates solubility challenges in aqueous environments. The formulation strategy below is designed to ensure absolute dissolution for Intravenous (IV) dosing to prevent micro-emboli, and a uniform suspension for Per Os (PO) dosing to ensure consistent gastrointestinal absorption[6].

Table 1: Optimized Formulation Matrix
RouteVehicle CompositionPreparation MethodCausality / Rationale
IV 5% DMSO, 40% PEG400, 55% SalineDissolve compound in DMSO first. Add PEG400 and vortex. Slowly add Saline while sonicating.Solubility: DMSO/PEG400 acts as a co-solvent system to force the lipophilic fragment into a clear, injectable solution.
PO 0.5% Methylcellulose (MC), 0.1% Tween 80Suspend compound in Tween 80. Gradually add 0.5% MC solution under high-shear homogenization.GI Transit: Tween 80 acts as a surfactant to wet the hydrophobic particles; MC provides viscosity to prevent settling during gavage.

Step-by-Step Experimental Protocols

Protocol A: Animal Preparation & Dosing

Ensure all procedures comply with institutional IACUC guidelines.

  • Subject Selection: Fast male C57BL/6 mice (8–10 weeks old, 20–25 g) for 12 hours prior to PO dosing. IV groups may remain fed.

  • IV Administration (Tail Vein):

    • Restrain the mouse using a conical restrainer.

    • Warm the tail using a heat lamp to dilate the lateral tail vein.

    • Administer the IV formulation at a dose of 2 mg/kg using a 27G needle. Injection volume should not exceed 5 mL/kg.

  • PO Administration (Oral Gavage):

    • Secure the mouse by the scruff to align the esophagus.

    • Administer the PO formulation at a dose of 10 mg/kg using a 20G reusable stainless-steel gavage needle. Dosing volume should be 10 mL/kg.

    • Rationale for dose discrepancy: PO doses are typically 5x higher in FBDD to account for first-pass metabolism and lower bioavailability of unoptimized fragments.

Protocol B: Serial Blood & Tissue Sampling
  • Timepoints: Collect blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Perform submandibular bleeds (~50 µL) for intermediate timepoints. Use terminal cardiac puncture under isoflurane anesthesia for the 24-hour timepoint.

  • Processing: Collect blood into K2EDTA-coated tubes. Invert gently 5 times. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Tissue Distribution: At the terminal timepoint, harvest the colon and liver. Homogenize in 3 volumes of PBS (w/v) to assess tissue partitioning, which is highly relevant for Crohn's Disease targeting[2].

Protocol C: Self-Validating Bioanalysis (LC-MS/MS)

Why use protein precipitation instead of liquid-liquid extraction (LLE)? Halogenated benzamides are highly stable in organic solvents. Acetonitrile precipitation rapidly denatures plasma proteins that bind the lipophilic fragment, achieving >90% recovery while simultaneously crashing out the matrix to prevent LC column fouling.

  • Extraction: Aliquot 20 µL of plasma/homogenate into a 96-well plate. Add 100 µL of cold Acetonitrile containing an internal standard (e.g., a deuterated benzamide analog at 50 ng/mL).

  • Precipitation: Vortex for 5 minutes. Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer 80 µL of the supernatant to an autosampler vial.

  • Self-Validation & Quality Control (Critical System):

    • Every analytical run must include a double-blank (matrix only), a single-blank (matrix + internal standard), and a 6-point calibration curve (1–1000 ng/mL).

    • Validation Rule: Intersperse Quality Control (QC) samples at low, mid, and high concentrations. If the back-calculated concentration of any QC sample deviates by >15% from its nominal value, the run is automatically invalidated. This ensures matrix effects or extraction failures cannot produce false PK parameters.

Expected Pharmacokinetic Data

Following Non-Compartmental Analysis (NCA), unoptimized benzamide fragments typically exhibit rapid clearance and moderate volume of distribution. The data below represents the expected benchmark parameters for this scaffold class.

Table 2: Representative PK Parameters for Benzamide Fragments
ParameterUnitIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Interpretation / FBDD Implication
Cmax ng/mL1,200 ± 150850 ± 110Good membrane permeability allows rapid PO absorption.
Tmax hrN/A0.5 – 1.0Rapid absorption confirms the fragment does not precipitate in the gut.
T1/2 hr1.2 ± 0.31.5 ± 0.4Short half-life indicates vulnerability to hepatic CYP450 metabolism.
Clearance (Cl) mL/min/kg45 ± 5N/AHigh clearance rate; future medicinal chemistry must block metabolic soft spots (e.g., adding steric bulk).
Bioavailability (F) %N/A35 – 45%Moderate F% is excellent for a raw fragment, validating the scaffold for further RIPK2 inhibitor development.

References

  • US20180072717A1 - Heteroaryl carboxamide compounds as inhibitors of ripk2 Source: Google Patents URL
  • Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling Source: PubMed Central (PMC6052643) URL:[Link]

  • RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases Source: PubMed Central (PMC8044733) URL:[Link]

  • RIPK2: a promising target for cancer treatment Source: PubMed Central (PMC10225574) URL:[Link]

  • Discovery and Preclinical Work (Fragment-Based Drug Discovery & In Vivo PK) Source: PubMed Central (PMC3510000) URL:[Link]

  • Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors Source: PubMed Central (PMC4574744) URL:[Link]

Sources

Application

solvent solubility of 4-chloro-N-cyclopropyl-2-fluorobenzamide for biological assays

Application Note: Solvent Solubility and Formulation Protocols for 4-Chloro-N-cyclopropyl-2-fluorobenzamide in Biological Assays Introduction & Physicochemical Profiling In modern drug discovery, 4-chloro-N-cyclopropyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvent Solubility and Formulation Protocols for 4-Chloro-N-cyclopropyl-2-fluorobenzamide in Biological Assays

Introduction & Physicochemical Profiling

In modern drug discovery, 4-chloro-N-cyclopropyl-2-fluorobenzamide (CAS 1090552-62-7) serves as a critical halogenated building block and pharmacophore. It is most notably utilized in the synthesis of heteroaryl carboxamide compounds designed as potent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key driver of pro-inflammatory signaling[1].

However, the structural features that make this compound biologically active also make it notoriously difficult to handle in aqueous biological assays. The causality of its poor solubility lies in its molecular architecture:

  • High Lipophilicity: The cyclopropyl ring adds significant hydrophobic bulk, while the di-halogenated phenyl system (chlorine and fluorine) increases the molecule's LogP.

  • High Crystal Lattice Energy: The planar benzamide core and halogens promote strong intermolecular stacking in the solid state, requiring a solvent with a high dielectric constant and strong hydrogen-bond accepting capabilities to break the lattice.

  • Lack of Aqueous Interaction: With only a single amide group available for hydrogen bonding, the molecule cannot overcome the energetic penalty of disrupting the water network, leading to rapid precipitation in physiological buffers[2].

To prevent false negatives in high-throughput screening (HTS) and erratic bioavailability in vivo, researchers must employ a systematic approach to solvent selection and formulation.

Quantitative Solubility Profile

The table below summarizes the empirical and predicted solubility limits of 4-chloro-N-cyclopropyl-2-fluorobenzamide across standard assay solvents.

Solvent SystemDielectric Constant (ε)Estimated Solubility LimitApplication Context
100% Anhydrous DMSO 46.7> 50 mMMaster stock preparation and long-term storage.
100% DMF 36.7> 50 mMAlternative to DMSO for specific chemical syntheses.
PEG400 12.410 - 20 mMPrimary co-solvent for in vivo lipid-based formulations.
10% Tween-80 (Aqueous) N/A1 - 5 mMSurfactant-mediated micellar solubilization.
PBS (pH 7.4) ~80.0< 0.01 mM (< 10 µM)Direct aqueous dilution (High risk of precipitation).

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system , incorporating a mandatory Quality Control (QC) checkpoint to confirm solubility before proceeding to the biological assay.

Protocol A: Preparation of 10–50 mM Master Stock

Objective: Create a stable, highly concentrated master stock for long-term library storage. Causality: Lipophilic molecules are highly sensitive to water contamination in organic solvents. Even 5% water absorbed from ambient humidity into DMSO can drastically lower the solubility threshold, causing the compound to crash out of solution over time[2]. Therefore, anhydrous DMSO must be used.

  • Weighing: Accurately weigh the lyophilized 4-chloro-N-cyclopropyl-2-fluorobenzamide powder using an analytical balance.

  • Dissolution: Add the calculated volume of 100% Anhydrous DMSO to achieve the target concentration (e.g., 50 mM).

  • Agitation: Vortex gently for 2 minutes. If the solution remains cloudy, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization: Filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use standard cellulose filters, as DMSO will degrade them[3].

  • Self-Validation Checkpoint (Centrifugation): Centrifuge the prepared stock at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. The absence of a visible microscopic pellet validates that the compound is fully dissolved and not merely suspended as a colloid.

Protocol B: Aqueous Dilution for In Vitro Cell-Based Assays

Objective: Dilute the master stock into cell culture media without inducing cytotoxicity or compound aggregation. Causality: Rapid addition of a high-concentration DMSO stock directly into aqueous media causes "solvent shock"—a sudden drop in the dielectric constant that forces the hydrophobic cyclopropyl and halogen groups to rapidly nucleate and precipitate. Stepwise dilution prevents this. Furthermore, final DMSO concentrations must be kept ≤0.5% to prevent solvent-induced cellular toxicity[3].

  • Intermediate Dilution: Dilute the 50 mM master stock 1:100 into intermediate assay buffer containing 5% DMSO to create a 500 µM working stock.

  • Final Dilution: Dilute the working stock 1:10 into the final cell culture media (e.g., DMEM + 10% FBS) to achieve a 50 µM final assay concentration (with a final DMSO concentration of 0.5%).

  • Self-Validation Checkpoint (Laser Nephelometry): Before applying to cells, transfer 100 µL of the final media to a 96-well plate and analyze via a microplate laser nephelometer. Nephelometry measures forward-scattered light caused by insoluble particles[4]. If the Nephelometric Turbidity Units (NTU) of the sample well are statistically higher than a vehicle-only control well (0.5% DMSO in media), colloidal aggregation has occurred, and the assay must be aborted.

Protocol C: Formulation for In Vivo Dosing (Mice/Rats)

Objective: Formulate the compound for oral (PO) or intraperitoneal (IP) administration. Causality: Pure DMSO cannot be injected into animals due to severe tissue toxicity. A co-solvent system (e.g., 10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline) creates a microemulsion. The PEG400 acts as a carrier, while Tween-80 forms micelles around the highly lipophilic 4-chloro-N-cyclopropyl-2-fluorobenzamide core, shielding it from the aqueous saline environment.

  • Solubilization: Dissolve the required dose in 10% volume of DMSO.

  • Carrier Addition: Add 40% volume of PEG400 and vortex vigorously for 1 minute.

  • Surfactant Addition: Add 5% volume of Tween-80 and vortex until completely homogenous.

  • Aqueous Phase: Dropwise, slowly add 45% volume of 0.9% sterile saline while continuously vortexing.

  • Self-Validation Checkpoint (Dynamic Light Scattering - DLS): Analyze a 50 µL aliquot of the final formulation using DLS. The protocol is validated if the Z-average particle size is < 100 nm (indicating stable micelle formation) and the Polydispersity Index (PDI) is < 0.3. Particles > 1 µm indicate precipitation, which would cause fatal embolisms if injected in vivo.

Workflow & Biological Context Visualizations

G Start Dry Powder (4-chloro-N-cyclopropyl- 2-fluorobenzamide) Stock 1. Master Stock Prep (100% Anhydrous DMSO) Start->Stock QC1 QC Check 1: Centrifugation (10k x g) Stock->QC1 InVitro 2a. In Vitro Dilution (Max 0.5% DMSO in Media) QC1->InVitro Clear Solution InVivo 2b. In Vivo Formulation (DMSO/PEG400/Tween80) QC1->InVivo Clear Solution Fail Precipitation Detected (Adjust solvent ratio) QC1->Fail Pellet Formed QC2 QC Check 2: Laser Nephelometry / DLS InVitro->QC2 InVivo->QC2 QC2->Fail High Turbidity Success Proceed to Biological Assay QC2->Success NTU < Threshold Fail->Stock Reformulate

Workflow for solubility assessment and formulation of 4-chloro-N-cyclopropyl-2-fluorobenzamide.

Pathway Ligand Bacterial Peptidoglycan (MDP / iE-DAP) Receptor NOD1 / NOD2 Receptors (Cytosolic Sensors) Ligand->Receptor Kinase RIPK2 Kinase (Target of Compound) Receptor->Kinase Activation NFkB NF-κB / MAPK (Pro-inflammatory Signaling) Kinase->NFkB Phosphorylation Cytokines Inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Gene Expression Compound 4-chloro-N-cyclopropyl- 2-fluorobenzamide Derivatives Compound->Kinase Inhibits

Biological signaling context of RIPK2 inhibition by 4-chloro-N-cyclopropyl-2-fluorobenzamide.

References

  • Heteroaryl carboxamide compounds as inhibitors of ripk2. United States Patent Application US20180072717A1. Available at:[1]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central (PMC). Available at:[Link][2]

  • A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry (2000). Available at:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in 4-chloro-N-cyclopropyl-2-fluorobenzamide synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide .

Amide bond formation is arguably the most executed transformation in medicinal chemistry, yet achieving quantitative yields requires navigating substrate-specific physical and electronic hurdles. Here, we dissect the mechanistic bottlenecks of this specific amidation—namely the volatility of cyclopropylamine and the electrophilicity of the ortho-fluorinated aromatic system—and provide self-validating troubleshooting protocols.

I. Synthesis Workflow & Pathway Analysis

The synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide typically proceeds via one of two primary activation pathways: Acid Chloride Generation or Active Ester Formation (via coupling reagents).

Workflow SM 4-Chloro-2-fluorobenzoic acid (Starting Material) AC Acid Chloride Intermediate SM->AC (COCl)2, DMF DCM, 0°C AE Active Ester (T3P/HATU) SM->AE T3P or HATU Base, EtOAc PROD 4-Chloro-N-cyclopropyl- 2-fluorobenzamide AC->PROD + Amine AE->PROD + Amine AM Cyclopropylamine (Volatile Nucleophile) AM->AC AM->AE

Workflow for 4-chloro-N-cyclopropyl-2-fluorobenzamide synthesis via two primary activation routes.

Quantitative Comparison of Activation Strategies

To establish a baseline for your experimental design, review the empirical performance data of common amidation strategies for this specific substrate class [1]:

Coupling StrategyReagentsTypical YieldEpimerization RiskPurification BurdenAtom Economy
Acid Chloride (COCl)₂, DMF (cat.), DIPEA85–95%N/A (No chiral center)Low (Aqueous Wash)High
Phosphonic Anhydride T3P, Pyridine or DIPEA90–98%Very LowMinimal (Water-soluble byproducts)Moderate
Uronium Salt HATU, DIPEA80–90%Very LowHigh (Chromatography required)Low
Carbodiimide EDC, HOBt, DIPEA50–70%LowHigh (Urea byproduct removal)Low

II. Troubleshooting Q&A

Q1: My yield plateaus at 60% despite using an excess of cyclopropylamine with EDC/HOBt. Why is the conversion stalling? A: The plateau is rarely a kinetic issue; it is a mass-loss issue driven by the physical properties of cyclopropylamine. Cyclopropylamine has a boiling point of ~49–50 °C. Standard carbodiimide couplings can be mildly exothermic. If the reaction temperature drifts above 25 °C, the localized vapor pressure of the amine increases, driving it into the headspace of the reaction vessel and out of the solvent phase, effectively starving the reaction of the nucleophile. Solution: Switch to a sealed reaction system, pre-cool the mixture to 0 °C before amine addition, and consider swapping EDC for , which allows for highly efficient coupling with minimal exotherm [2].

Q2: I am using the acid chloride route (oxalyl chloride). The reaction is fast, but LC-MS shows 15-20% of the starting carboxylic acid returning. How is it unreacting? A: It is not unreacting; it is hydrolyzing. The ortho-fluoro substituent on 4-chloro-2-fluorobenzoic acid exerts a strong inductive electron-withdrawing effect. This makes the resulting acid chloride exceptionally electrophilic. While this accelerates the desired nucleophilic attack by cyclopropylamine, it also drastically increases the rate of competitive hydrolysis if trace water is present in your solvent, amine, or atmosphere [3]. Solution: Ensure strictly anhydrous conditions (dry DCM, nitrogen atmosphere). Alternatively, employ Schotten-Baumann conditions (biphasic aqueous NaOH/DCM). The biphasic system surprisingly protects the acid chloride in the organic phase while the amine reacts rapidly at the interface.

Q3: During the workup of my HATU-mediated reaction, I lose a significant amount of the product in the aqueous phase. How can I prevent this? A: 4-chloro-N-cyclopropyl-2-fluorobenzamide is a relatively small, polar molecule. HATU generates tetramethylurea and strongly UV-active byproducts that require aggressive aqueous washing or chromatography to remove. During multiple aqueous washes, the product partitions partially into the water. Solution: Saturate your aqueous wash layers with NaCl (brine) to force the organic product into the organic phase (salting-out effect). Alternatively, use T3P, which requires only a single, mild aqueous wash to remove its water-soluble phosphate byproducts.

III. Mechanistic Deep Dive: Acid Chloride Amidation

Understanding the failure points of this reaction requires visualizing the [3]. The critical bottleneck is Step 3 to Step 4: if the amine is protonated by the generated HCl before Step 5, it becomes a non-nucleophilic ammonium salt, stalling the reaction.

Mechanism N1 1. Acyl Chloride + Cyclopropylamine N2 2. Nucleophilic Attack (N lone pair to C=O) N1->N2 N3 3. Tetrahedral Intermediate (O⁻, N⁺) N2->N3 N4 4. Collapse & Cl⁻ Elimination N3->N4 N5 5. Deprotonation by Base (DIPEA/Et₃N) N4->N5 N6 6. Stable Amide Product N5->N6

Mechanistic pathway of nucleophilic acyl substitution for cyclopropylamine amidation.

IV. Self-Validating Experimental Protocols

To guarantee E-E-A-T standards, the following protocols are designed as self-validating systems . They include integrated In-Process Controls (IPCs) that confirm the success of one step before allowing the chemist to proceed to the next.

Protocol A: T3P-Mediated Amidation (Recommended for Scale-Up & High Yield)

Causality Focus: T3P is chosen because its byproducts are 100% water-soluble, eliminating the need for yield-destroying column chromatography.

  • Preparation: In an oven-dried flask under N₂, dissolve 4-chloro-2-fluorobenzoic acid (1.0 eq, 10 mmol) in anhydrous Ethyl Acetate (30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol). Stir for 5 minutes.

  • Amine Addition (Critical Step): Cool the flask to 0 °C using an ice bath. Add cyclopropylamine (1.5 eq, 15 mmol) dropwise. Rationale: The 1.5 eq excess and 0 °C temperature compensate for the volatility of the amine.

  • Activation: Slowly add T3P (50% solution in EtOAc, 1.5 eq, 15 mmol) dropwise over 10 minutes to manage any mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Validation Check: The reaction is complete when the peak for the starting acid (m/z ~173) is <2% relative to the product peak (m/z ~214).

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine/DIPEA, followed by saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the pure amide.

Protocol B: Acid Chloride / Schotten-Baumann Biphasic Amidation

Causality Focus: Biphasic conditions are utilized to physically separate the water-sensitive acid chloride (organic phase) from the HCl-neutralizing base (aqueous phase), driving the reaction forward without requiring anhydrous bases.

  • Acid Chloride Generation: Dissolve 4-chloro-2-fluorobenzoic acid (1.0 eq, 10 mmol) in dry DCM (20 mL). Add DMF (1 drop, catalyst). Cool to 0 °C. Slowly add oxalyl chloride (1.2 eq, 12 mmol). Stir for 2 hours at room temperature until gas evolution (CO, CO₂) ceases. Concentrate in vacuo to remove excess oxalyl chloride, then redissolve the crude acid chloride in fresh DCM (20 mL).

  • Biphasic Setup: In a separate flask, prepare a solution of cyclopropylamine (1.5 eq, 15 mmol) in 10% aqueous NaOH (20 mL). Cool this aqueous mixture to 0 °C.

  • Coupling: Vigorously stir the aqueous amine solution and add the DCM solution of the acid chloride dropwise over 15 minutes. Rationale: Vigorous stirring maximizes the interfacial surface area where the coupling occurs.

  • Self-Validation (IPC): Stop stirring to let the layers separate. Spot the organic layer on a TLC plate (Hexanes/EtOAc 7:3). Validation Check: The highly UV-active baseline spot (carboxylic acid/acid chloride) should be completely replaced by a higher Rf spot (amide product).

  • Workup: Separate the layers. Extract the aqueous layer once with DCM (15 mL). Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, and concentrate to afford the product.

V. References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Hosseini-Sarvari, M., et al. (2011). "Amide synthesis by acylation." Journal of Organic Chemistry, 76, 2853-2859. (Referenced via Organic Chemistry Portal). URL:[Link]

  • OrgoSolver. "Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps." URL:[Link]

Optimization

Technical Support Center: Aqueous Stability of 4-chloro-N-cyclopropyl-2-fluorobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-chloro-N-cyclopropyl-2-fluorobenzamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-chloro-N-cyclopropyl-2-fluorobenzamide . This halogenated benzamide is a critical structural motif, notably utilized as an intermediate and core scaffold in the development of RIPK2 inhibitors for autoinflammatory diseases[1].

However, researchers frequently encounter degradation artifacts when transitioning this compound from organic stocks into aqueous assay buffers. This guide provides mechanistic insights, formulation strategies, and field-proven protocols to ensure the integrity of your experimental data.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: Why does my 4-chloro-N-cyclopropyl-2-fluorobenzamide stock degrade when diluted into aqueous assay buffers? A: The molecule faces two primary chemical vulnerabilities in water driven by its specific functional groups:

  • Amide Bond Hydrolysis: The N-cyclopropyl amide is susceptible to both acid- and base-catalyzed hydrolysis. Under extreme pH conditions, the carbonyl carbon is attacked by water or hydroxide ions, yielding 4-chloro-2-fluorobenzoic acid and cyclopropylamine[2]. The mechanism of acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, followed by water attack and subsequent C-N bond cleavage[3].

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is highly activated by the electron-withdrawing carbonyl group (ortho) and the chlorine atom (para). In basic aqueous solutions, hydroxide ions can displace the fluorine via an SNAr mechanism, yielding a 2-hydroxy degradant.

Degradation Parent 4-chloro-N-cyclopropyl- 2-fluorobenzamide Hydrolysis Amide Hydrolysis (Acid/Base) Parent->Hydrolysis pH < 4 or pH > 8 SNAr SNAr Reaction (Defluorination) Parent->SNAr OH- attack (pH > 8) Photo Photolysis (Dehalogenation) Parent->Photo UV/Sunlight Prod1 4-chloro-2-fluorobenzoic acid + cyclopropylamine Hydrolysis->Prod1 Prod2 4-chloro-2-hydroxy-N- cyclopropylbenzamide SNAr->Prod2 Prod3 Dehalogenated Photoproducts Photo->Prod3

Primary degradation pathways of 4-chloro-N-cyclopropyl-2-fluorobenzamide in aqueous solutions.

Q: Is the compound sensitive to light in solution? A: Yes. Halogenated aromatics are highly susceptible to photolytic dehalogenation when exposed to UV or natural sunlight[4]. The C-Cl and C-F bonds can undergo homolytic cleavage or radical-mediated degradation. Always protect aqueous solutions of this compound from direct light.

Section 2: Formulation & Storage Solutions (The "How")

Q: How can I formulate my aqueous solution to prevent hydrolysis and SNAr during long-term experiments? A: To ensure kinetic stability, you must control the thermodynamic environment of the solution:

  • Strict pH Control: Maintain the solution pH strictly between 5.5 and 7.4. This neutral window minimizes both base-catalyzed SNAr defluorination and acid/base-catalyzed amide hydrolysis[5].

  • Micellar Shielding: If your assay permits, incorporating aqueous micellar media (e.g., CTAB or Tween-80) can shield the hydrophobic halogenated ring from aqueous nucleophiles. Micelles alter the local dielectric constant and have been shown to stabilize halogenated benzamides in aqueous environments[6].

  • Co-solvents: Reduce water activity by maintaining a low percentage of organic co-solvent (e.g., 1-5% DMSO).

Section 3: Experimental Protocols (Self-Validating)

Q: What is the recommended protocol for validating the stability of this compound in my specific assay buffer? A: We recommend a self-validating Forced Degradation & Stability Profiling Assay . This ensures your specific buffer system does not inadvertently degrade the compound before it reaches its biological target. Chemical stability assays for amides typically involve incubating the compound in aqueous buffers at varying pH levels and monitoring the degradation rate[5].

Workflow S1 1. Stock Prep (10mM in DMSO) S2 2. Buffer Aliquoting (pH 4, 7, 9) S1->S2 S3 3. Incubation (37°C, Dark vs Light) S2->S3 S4 4. Quenching (Acetonitrile) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Step-by-step experimental workflow for aqueous stability profiling.

Step-by-Step Methodology: Aqueous Stability Profiling
  • Stock Preparation: Dissolve 4-chloro-N-cyclopropyl-2-fluorobenzamide in anhydrous DMSO to create a 10 mM stock solution.

    • Causality: DMSO ensures complete dissolution before introduction to the aqueous phase, preventing precipitation artifacts that mimic degradation.

  • Buffer Spiking: Aliquot the stock into target aqueous buffers (e.g., Acetate pH 4.0, PBS pH 7.4, Borate pH 9.0) to a final concentration of 10 µM. Ensure DMSO concentration remains ≤1% (v/v).

  • Incubation & Stressing: Divide samples into two sets: one stored in the dark at 37°C, and one exposed to a broad-spectrum light source (ICH Q1B standard).

    • Causality: This isolates thermal/hydrolytic degradation mechanisms from photolytic dehalogenation.

  • Time-Course Sampling & Quenching: Extract 100 µL aliquots at 0, 1, 4, 12, and 24 hours. Immediately quench by adding 100 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly precipitates buffer salts and halts pH-driven hydrolysis by stripping the hydration shell.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound and identify degradation masses (e.g., +18 m/z for hydrolysis, -19/+17 m/z for defluorination/hydroxylation).

Section 4: Quantitative Data

Table 1: Representative Degradation Kinetics of Halogenated Benzamides in Aqueous Media

ConditionpHLight ExposureCo-solvent / AdditiveEstimated Half-Life (t½)Primary Degradant
Acidic Buffer4.0DarkNone> 72 hoursCarboxylic Acid (Hydrolysis)
Neutral PBS7.4DarkNone> 120 hoursNone (Stable)
Basic Buffer9.5DarkNone< 12 hours2-hydroxy derivative (SNAr)
Neutral PBS7.4UV/VisNone< 4 hoursDehalogenated species
Micellar Media7.4Dark10 mM CTAB> 200 hoursNone (Stable)

Sources

Troubleshooting

resolving common impurities in 4-chloro-N-cyclopropyl-2-fluorobenzamide batches

Technical Support Center: Troubleshooting 4-Chloro-N-cyclopropyl-2-fluorobenzamide Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-Chloro-N-cyclopropyl-2-fluorobenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most persistent challenges encountered during the batch synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide. This compound is a ubiquitous building block in the synthesis of advanced therapeutics, notably serving as a core structural motif in RIPK2 inhibitors ( [1]) and Aurora A kinase inhibitors ( [2]).

Achieving >99% purity of this intermediate is critical, as downstream cross-coupling or substitution reactions are highly sensitive to trace contaminants. This guide provides causal explanations, self-validating protocols, and actionable troubleshooting steps to resolve common impurities.

Part 1: Quantitative Impurity Profiling

Before attempting to resolve an impurity, you must accurately identify it. The table below summarizes the common impurities observed during standard amide coupling, their Relative Retention Times (RRT) on a standard C18 Reverse-Phase HPLC (Water/MeCN + 0.1% TFA gradient), and their root causes.

ImpurityRRTTypical LimitRoot Cause
Cyclopropylamine 0.25< 0.1%Excess starting material; incomplete acidic aqueous wash.
4-Chloro-2-fluorobenzoic acid 0.85< 0.5%Incomplete coupling; adventitious water causing hydrolysis.
4-Chloro-N-cyclopropyl-2-fluorobenzamide 1.00 > 98.0% N/A (Target Product)
2-Chloro-4-fluoro-N-cyclopropylbenzamide 1.08< 0.2%Regioisomeric contamination in the benzoic acid starting material.
Coupling Reagent Byproduct (e.g., EDC-urea) 1.15< 0.5%Incomplete aqueous workup; poor phase separation.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a persistent peak at RRT 0.85 (Unreacted Acid) despite using an excess of coupling reagent? Causality: The presence of unreacted 4-chloro-2-fluorobenzoic acid often results from the hydrolysis of the activated intermediate (e.g., the O-acylisourea if using EDC, or the mixed anhydride if using T3P). This is typically caused by adventitious water in the solvent or highly hygroscopic amine hydrochloride salts. Resolution: Ensure your cyclopropylamine and solvent (e.g., DCM or DMF) are strictly anhydrous. To clear this impurity post-reaction, implement a self-validating basic wash. Because the carboxylic acid has a pKa of ~3.5, washing the organic layer with saturated aqueous NaHCO3​ will quantitatively ionize the acid, driving it into the aqueous layer. Validate removal by running a rapid HPLC check of the organic phase before proceeding to solvent evaporation.

Q2: How do I eliminate the regioisomer impurity (2-chloro-4-fluoro derivative) at RRT 1.08? Causality: This impurity does not form during your reaction; it is carried over from the commercial 4-chloro-2-fluorobenzoic acid starting material. Commercial batches often contain trace 2-chloro-4-fluorobenzoic acid due to unselective halogenation during upstream bulk synthesis. Resolution: Amide coupling will quantitatively convert this contaminant into the corresponding regioisomeric amide. Because the pKa and polarity of the two amides are nearly identical, aqueous washes or silica plug filtration will not separate them. You must perform a recrystallization. The target 4-chloro-2-fluoro isomer selectively crystallizes from an Ethyl Acetate/Heptane (1:4) mixture at 0°C, leaving the more soluble 2-chloro-4-fluoro isomer in the mother liquor.

Q3: My batch has a high level of coupling reagent byproducts. What is the most efficient way to clear this without chromatography? Causality: Standard amide couplings often use reagents like EDC/HOBt or T3P (Propylphosphonic anhydride) ( [2]). EDC generates a water-soluble urea byproduct, but it can partition into organic solvents like DCM if the aqueous wash volume is insufficient. Resolution: Transition to T3P for scale-up. T3P generates highly water-soluble phosphonic acids that are easily cleared. If you must use EDC, a sequential wash of 1N HCl (to remove basic EDC-urea and unreacted cyclopropylamine) followed by water is strictly required.

Part 3: Visualizations

G SM1 4-Chloro-2-fluorobenzoic acid Target 4-Chloro-N-cyclopropyl- 2-fluorobenzamide SM1->Target Amidation Imp1 Unreacted Acid (Impurity A) SM1->Imp1 Incomplete Reaction Imp2 Regioisomer Amide (Impurity B) SM1->Imp2 SM Contamination SM2 Cyclopropylamine SM2->Target Reagent Coupling Reagent (T3P / DIPEA) Reagent->Target Byprod Water-Soluble Byproducts Reagent->Byprod Reaction Waste

Synthesis pathway and origin of impurities in 4-chloro-N-cyclopropyl-2-fluorobenzamide batches.

G Start Crude Reaction Mixture HPLC HPLC Analysis Start->HPLC CheckAcid High Unreacted Acid (RRT 0.85)? HPLC->CheckAcid BasicWash Perform Sat. NaHCO3 Wash CheckAcid->BasicWash Yes (>0.5%) CheckRegio High Regioisomer (RRT 1.08)? CheckAcid->CheckRegio No BasicWash->CheckRegio Recryst Recrystallize from EtOAc/Heptane CheckRegio->Recryst Yes (>0.2%) Pure Pure Target Compound (>99% Purity) CheckRegio->Pure No Recryst->Pure

Step-by-step troubleshooting and purification workflow for crude reaction mixtures.

Part 4: Experimental Protocols

Protocol A: Self-Validating Amide Coupling (T3P Method) This method utilizes T3P to minimize organic-soluble byproducts, ensuring a cleaner crude profile.

  • Charge: To a rigorously dried reactor under nitrogen, add 4-chloro-2-fluorobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 vol).

  • Amine Addition: Add cyclopropylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes at 20°C to ensure complete salt break (if using amine hydrochloride).

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq) while maintaining the internal temperature below 25°C to prevent thermal degradation of the activated ester.

  • Validation Check: Stir for 4 hours. Sample 50 µL of the reaction mixture, dilute in MeCN, and run an HPLC check. Proceed to workup only if the acid peak (RRT 0.85) is < 1%.

  • Quench & Wash: Add water (5 vol) and stir vigorously for 15 minutes. Separate layers. Wash the organic layer with saturated NaHCO3​ (5 vol) to remove unreacted acid and T3P byproducts, followed by 1N HCl (5 vol) to remove excess amine and DIPEA.

  • Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Recrystallization for Regioisomer Clearance This protocol selectively crystallizes the target compound, leaving the 2-chloro-4-fluoro regioisomer in solution.

  • Dissolution: Dissolve the crude 4-chloro-N-cyclopropyl-2-fluorobenzamide in minimal Ethyl Acetate (approx. 2 vol) at 60°C until a clear solution is obtained.

  • Anti-solvent Addition: Slowly add Heptane (8 vol) dropwise while maintaining the internal temperature at 60°C.

  • Cooling: Cool the mixture linearly to 0°C over 4 hours. (Note: Seed crystals can be added at 40°C if spontaneous nucleation does not occur to prevent oiling out).

  • Isolation: Filter the resulting slurry and wash the filter cake with cold Heptane (2 vol).

  • Validation: Analyze the isolated crystals via HPLC. The regioisomer (RRT 1.08) should be reduced to < 0.1%. Dry under vacuum at 45°C to constant weight.

References

  • Title: US20180072717A1 - Heteroaryl carboxamide compounds as inhibitors of ripk2 Source: Google Patents URL
  • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Optimization

Technical Support Center: HPLC Optimization for 4-chloro-N-cyclopropyl-2-fluorobenzamide

Welcome to the Technical Support Center for the chromatographic analysis of 4-chloro-N-cyclopropyl-2-fluorobenzamide (CAS: 1090552-62-7)[1]. As a Senior Application Scientist, I have designed this guide to move beyond ge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4-chloro-N-cyclopropyl-2-fluorobenzamide (CAS: 1090552-62-7)[1]. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the specific physicochemical properties of this molecule to explain the causality behind retention time (RT) shifts, peak tailing, and method optimization.

Chemical Profile & Chromatographic Behavior

This molecule features a halogenated aromatic ring (chlorine and fluorine), a cyclopropyl group, and an amide linkage.

  • Hydrophobicity: The cyclopropyl group and halogens impart significant lipophilicity, making the compound highly sensitive to minor fluctuations in the organic modifier concentration.

  • Secondary Interactions: While amides are generally neutral at typical HPLC pH ranges (pH 2–8), the highly electronegative fluorine and chlorine atoms alter the electron density of the aromatic ring. This can induce localized dipole moments and hydrogen-bonding interactions between the amide carbonyl/nitrogen and unendcapped silanol groups on the silica stationary phase, leading to peak tailing.

Workflow Visualization: Troubleshooting Logic

Workflow Start RT Shift or Peak Tailing Observed CheckPhysical Check System Pressure & Plumbings Start->CheckPhysical IsPhysical Pressure Stable & No Voids? CheckPhysical->IsPhysical FixHardware Purge Lines, Replace Seals or Fittings IsPhysical->FixHardware No CheckChemical Evaluate Column Chemistry & Mobile Phase IsPhysical->CheckChemical Yes FixHardware->CheckPhysical IsTailing Peak Asymmetry > 1.5? CheckChemical->IsTailing ChangeColumn Use Endcapped C18 or Phenyl-Hexyl Column IsTailing->ChangeColumn Yes CheckSolvent Verify Solvent Composition & Prevent Evaporation IsTailing->CheckSolvent No Validate Run System Suitability Test (SST) ChangeColumn->Validate CheckSolvent->Validate

Figure 1: Logical decision tree for troubleshooting HPLC retention time shifts and peak tailing.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is the retention time (RT) of 4-chloro-N-cyclopropyl-2-fluorobenzamide shifting later across a 24-hour sequence? A: A gradual increase in RT typically indicates a loss of organic modifier (e.g., acetonitrile or methanol).

  • The Causality: Because the cyclopropyl and halogenated aromatic groups are highly hydrophobic, the molecule relies heavily on the organic phase for elution. Even a 1–2% drop in organic composition will significantly increase retention. This drop is usually caused by evaporation from improperly sealed mobile phase reservoirs or a failing pump proportioning valve.

  • The Fix: Cap solvent bottles with proper one-way venting valves. Furthermore, ensure all solvent lines are thoroughly purged. notes that residual solvents in mobile-phase lines from previous methods are a primary, easily overlooked cause of unexpected RT shifts[2].

Q2: I am observing severe peak tailing (Asymmetry factor > 1.8). How does this affect RT, and how can I fix it? A: Peak tailing makes RT integration inconsistent because the software struggles to identify the true peak apex. Tailing in HPLC stems from either physical voids in the system or chemical interactions[3].

  • The Causality: If you inject a neutral test compound (like toluene) and it does not tail, your hardware is fine, and you have a chemical problem[3]. For this specific molecule, the amide nitrogen and carbonyl oxygen can participate in hydrogen bonding with unreacted, acidic silanol groups on the silica support.

  • The Fix: Switch to a fully endcapped, high-purity silica C18 column. If tailing persists, switch to a Phenyl-Hexyl column . The phenyl phase provides alternative π−π selectivity for the fluorinated/chlorinated aromatic ring, allowing for efficient elution at a lower organic concentration where silanol interactions are suppressed.

Q3: How do I optimize the mobile phase to achieve a stable RT between 3-5 minutes without losing resolution from synthetic impurities? A: Begin with a systematic method scouting approach[4].

  • The Causality: Acetonitrile (MeCN) is aprotic and generally provides sharper peaks for amides by minimizing hydrogen-bonding interference in the mobile phase. Methanol (MeOH) is protic and can alter selectivity due to hydrogen bonding with the fluorine atom on the benzene ring.

  • The Fix: Run a generic broad gradient (e.g., 5–95% MeCN in water over 5 minutes) to determine the approximate elution composition[4]. If the compound elutes at 60% MeCN, set your isocratic method to 60% MeCN and adjust by ±5% to fine-tune the RT.

Quantitative Data Presentation

To accelerate your method development[5], reference the table below for expected chromatographic behaviors based on system parameters.

Parameter / VariableCondition A (Standard)Condition B (Optimized Alternative)Impact on 4-chloro-N-cyclopropyl-2-fluorobenzamide
Stationary Phase Standard C18 (Non-endcapped)Phenyl-Hexyl (Fully endcapped)Phenyl-Hexyl leverages π−π and dipole interactions with Cl/F, improving peak symmetry (As < 1.2) and reducing RT drift.
Organic Modifier Methanol (MeOH)Acetonitrile (MeCN)MeCN reduces column backpressure and sharpens the amide peak by eliminating protic solvent interactions.
Aqueous Phase pH Unbuffered Water (pH ~5.5)0.1% Formic Acid (pH ~2.7)Low pH suppresses silanol ionization on the silica backbone, drastically reducing chemical peak tailing.
Column Temp. Ambient (Variable)Thermostatted at 35°CStabilizes mobile phase viscosity and mass transfer, locking the RT in place across long sequences.
Experimental Protocol: Self-Validating Method Scouting & RT Stabilization

To ensure trustworthiness and reproducibility, do not simply run samples immediately. Use this self-validating protocol to establish a robust baseline.

Step 1: System Preparation & Line Purging

  • Submerge all inlet frits into fresh, degassed mobile phase (e.g., Line A: 0.1% Formic Acid in Water; Line B: Acetonitrile).

  • Purge each solvent line to waste at 5.0 mL/min for 5 minutes. Causality: This completely displaces residual solvents from previous users, which is critical for preventing RT variability[2].

Step 2: Column Equilibration

  • Install the chosen column (e.g., Phenyl-Hexyl, 50 x 2.1 mm, 1.7 µm).

  • Pump the starting mobile phase composition (e.g., 5% B) through the column at 0.3 mL/min for at least 10–20 column volumes.

  • Monitor the pressure ripple and UV baseline. Do not proceed until the baseline is flat and pressure fluctuation is < 1%.

Step 3: Broad Gradient Scouting

  • Inject 1 µL of a 0.1 mg/mL standard of 4-chloro-N-cyclopropyl-2-fluorobenzamide.

  • Run a broad linear gradient from 5% to 95% B over 5 minutes[4].

  • Record the RT. Calculate the composition of the mobile phase at the time of elution (accounting for the system dwell volume).

Step 4: System Suitability Testing (SST) - The Self-Validation Step

  • Based on Step 3, program an isocratic method at the calculated elution composition.

  • Perform six replicate injections of the standard.

  • Validation Criteria: The system is only validated for real samples if the RT relative standard deviation (RSD) is ≤1.0% and the peak asymmetry factor is between 0.9 and 1.5. If it fails, return to the Troubleshooting Logic Diagram (Figure 1).

References
  • LCGC International. "A Three-Pronged Template Approach for Rapid HPLC Method Development". Chromatography Online. (August 01, 2013). Available at:[Link]

  • MicroSolv Technology Corporation. "HPLC Retention Time Shift Troubleshooting - Tips and Suggestions". MicroSolv Knowledge Base. (January 27, 2026). Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing". Axion Analytical Labs Training. (February 15, 2022). Available at: [Link]

Sources

Troubleshooting

how to prevent crystallization of 4-chloro-N-cyclopropyl-2-fluorobenzamide in DMSO

Technical Support Center: Troubleshooting 4-Chloro-N-cyclopropyl-2-fluorobenzamide Crystallization in DMSO Overview As a Senior Application Scientist, I frequently encounter challenges regarding the solubility and stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-Chloro-N-cyclopropyl-2-fluorobenzamide Crystallization in DMSO

Overview

As a Senior Application Scientist, I frequently encounter challenges regarding the solubility and stability of highly lipophilic intermediates. 4-chloro-N-cyclopropyl-2-fluorobenzamide is a hydrophobic, halogenated building block frequently utilized in the synthesis of kinase inhibitors (such as1)[1]. Its structural features—a rigid cyclopropyl ring and dual halogenation (chloro, fluoro)—impart significant lipophilicity. While highly soluble in pure, anhydrous dimethyl sulfoxide (DMSO), users frequently report spontaneous crystallization during storage. This guide provides the mechanistic causality behind this phenomenon and self-validating protocols to ensure compound integrity.

Section 1: Mechanistic FAQ - Why Does Crystallization Occur?

Q1: My 4-chloro-N-cyclopropyl-2-fluorobenzamide stock was perfectly clear when prepared at 50 mM. Why did it crystallize after a week in the -20°C freezer? A1: The root cause is rarely the compound's absolute solubility limit, but rather the highly 2 combined with the thermodynamic stress of freeze-thaw cycles[2]. DMSO rapidly absorbs atmospheric moisture every time a vial is opened. Because 4-chloro-N-cyclopropyl-2-fluorobenzamide relies on hydrophobic interactions within the DMSO solvation shell, the introduction of water increases the solvent's polarity. This forces the hydrophobic benzamide molecules out of the solvation shell, pushing the solution into a metastable supersaturated state. Concurrently, freezing the solution causes a "freeze concentration" effect: the solvent freezes first, locally supersaturating the compound in the remaining liquid micro-pockets and triggering 3[3].

G Moisture Atmospheric Moisture (H2O) DMSO Hygroscopic DMSO Absorbs Water Moisture->DMSO Polarity Increased Solvent Polarity & Dielectric Constant DMSO->Polarity Nucleation Nucleation & Supersaturation Polarity->Nucleation Thermodynamic shift FreezeThaw Freeze-Thaw Cycles (Freeze Concentration) FreezeThaw->Nucleation Kinetic shift Crystallization 4-Chloro-N-cyclopropyl- 2-fluorobenzamide Crystallization Nucleation->Crystallization

Caption: Mechanism of DMSO-induced crystallization for hydrophobic compounds.

Q2: Can I just warm the tube in my hands to dissolve it back? A2: No. Hand-warming is insufficient to overcome the lattice energy of the newly formed crystals. Once the compound crystallizes in a hydrated DMSO environment, it drops into a lower energy state with a higher melting point[3]. You must apply targeted kinetic energy (heat and sonication) to break the crystalline lattice and force the compound back into solution[4].

Section 2: Quantitative Impact of Storage Conditions

To illustrate the causality between water absorption, temperature, and solubility, the following table summarizes the typical behavior of hydrophobic compounds in DMSO under various conditions, highlighting the rapid2[2].

Storage ConditionDMSO Water Content (v/v)Freeze-Thaw CyclesCompound Stability / SolubilityCrystallization Risk
Fresh Anhydrous (RT)< 0.1%0Optimal (> 50 mM)Very Low
-20°C (Argon Purged)< 0.1%0 (Single-use)StableLow
-20°C (Standard Vial)~ 2.0%> 3Reduced (Precipitation likely)High
Ambient Benchtop (Open)> 6.0% (after 1 hr at 40% RH)0Severely CompromisedCritical

Note: Data reflects the rapid atmospheric moisture absorption of DMSO, where even 1 hour of exposure can lead to >6% water content by volume, drastically reducing the solubility of lipophilic compounds[2].

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the compound remains in solution after Step 4 of the preventative protocol, the system is validated.

Protocol A: Rescuing a Crystallized DMSO Stock

If precipitation has already occurred, use this workflow to rescue the stock without degrading the compound[4].

  • Seal Verification: Ensure the vial cap is tightly sealed to prevent water bath moisture from entering. Wrap the cap tightly with Parafilm.

  • Thermal Incubation: Submerge the vial in a 37°C water bath for 10–15 minutes. Causality: Heat increases the kinetic energy of the solvent molecules, disrupting the compound's crystalline lattice.

  • Acoustic Cavitation (Sonication): Transfer the vial to a bath sonicator and sonicate for 5 minutes at room temperature. Causality: High-frequency sound waves create microscopic cavitation bubbles that implode, providing localized energy to dissolve stubborn crystalline aggregates.

  • Visual Inspection: Vortex the vial for 30 seconds. Hold it against a dark background under a bright light to check for micro-crystals. If clear, proceed immediately to Protocol B.

Protocol B: Preventative Preparation and Storage (Gold Standard)

To prevent future crystallization, the stock must be protected from atmospheric moisture and freeze-thaw nucleation.

  • Solvent Selection: Dissolve 4-chloro-N-cyclopropyl-2-fluorobenzamide only in anhydrous DMSO (≥99.9% purity, packaged under argon).

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in low-bind microcentrifuge tubes. Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary mechanical driver of 3[3].

  • Inert Gas Purging: Gently blow a stream of Argon or dry Nitrogen gas over the open tube for 3–5 seconds to displace atmospheric air before capping. Causality: Displacing oxygen and ambient humidity prevents water absorption during storage.

  • Desiccated Storage: Store the aliquots at -20°C inside a secondary container (e.g., a sealed box) containing active desiccant packets (silica gel) or in a 5 to prevent hydration[5].

  • Thawing (Critical Step): When retrieving an aliquot, allow the sealed tube to equilibrate to room temperature for at least 15 minutes before opening. Causality: Opening a cold tube immediately causes ambient moisture to condense directly into the DMSO, ruining the anhydrous environment.

G Prep Prepare Anhydrous DMSO Stock Aliquot Dispense Single-Use Aliquots Prep->Aliquot Purge Purge Headspace with Argon/N2 Aliquot->Purge Store Store at -20°C in Desiccator Purge->Store Thaw Thaw to RT Before Opening Tube Store->Thaw

Caption: Standard operating procedure for DMSO stock preservation.

References

  • Title: US20180072717A1 - Heteroaryl carboxamide compounds as inhibitors of ripk2 Source: Google Patents URL
  • Title: The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Source: Ziath URL
  • Title: In situ DMSO hydration measurements of HTS compound libraries Source: PubMed URL
  • Source: Selleckchem.
  • Title: HTS library plate rejuvenation using a DMSO-rich atmosphere Source: PubMed URL

Sources

Optimization

Technical Support Center: Troubleshooting the Organic Solubility of 4-chloro-N-cyclopropyl-2-fluorobenzamide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges with the solubility of 4-chloro-N-cyclopropyl-2-fluorobenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges with the solubility of 4-chloro-N-cyclopropyl-2-fluorobenzamide (CAS: 1090552-62-7)[1] in organic solvents.

As a secondary amide with a halogenated aromatic ring, this compound frequently exhibits stubbornly low solubility in standard laboratory solvents. This guide bypasses generic advice to provide a mechanistic understanding of the compound's physical chemistry, offering field-proven troubleshooting strategies and self-validating experimental protocols.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is 4-chloro-N-cyclopropyl-2-fluorobenzamide practically insoluble in non-polar and weakly polar solvents like hexane, dichloromethane (DCM), or diethyl ether?

The Causality: The low kinetic and thermodynamic solubility of this compound is driven by its high crystal lattice energy. As a secondary amide, it acts as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group)[2]. This allows the molecules to form a robust, highly ordered intermolecular hydrogen-bonding network in the solid state. Furthermore, the planar benzamide core facilitates π−π stacking, while the chlorine and fluorine substituents can participate in halogen bonding[3]. Non-polar solvents (like hexane) or weakly polar solvents (like DCM) lack the necessary dipole moment and hydrogen-bonding capacity to outcompete these strong intermolecular forces and solvate the monomers.

Q2: Which organic solvents should I select to achieve maximum solubility for stock solutions or reactions?

The Causality: To dissolve this compound, the solvent must actively disrupt the amide-amide hydrogen bond network. The most effective solvents are polar aprotic solvents that act as strong hydrogen bond acceptors but lack hydrogen bond donors[4]. Solvents like Dimethyl Sulfoxide (DMSO), N,N -Dimethylformamide (DMF), and N -Methyl-2-pyrrolidone (NMP) possess highly polarized functional groups (e.g., the S=O bond in DMSO) that aggressively outcompete the amide's carbonyl oxygen for the N-H proton, effectively breaking down the crystal lattice[5].

Q3: I need to avoid high-boiling solvents like DMSO for my downstream purification. How can I improve solubility in volatile solvents?

The Causality: If you must use volatile solvents, rely on co-solvency (solvent blending) to synergistically match the compound's Hansen Solubility Parameters (HSP)[6]. Benzamide derivatives typically have high polar ( δp​ ) and moderate hydrogen-bonding ( δh​ ) parameters. A binary mixture of a strong H-bond acceptor (e.g., Tetrahydrofuran or Acetone) with a protic solvent (e.g., Methanol or Ethanol) often yields a non-linear increase in solubility. The protic solvent solvates the carbonyl oxygen, while the aprotic acceptor solvates the N-H group, attacking the crystal lattice from both sides[7].

Q4: My compound dissolved well in a previous batch, but the current batch is precipitating under identical conditions. What went wrong?

The Causality: This is a classic indicator of polymorphism . Different synthetic batches or crystallization conditions can yield different crystalline forms (polymorphs) of the same molecule. A more thermodynamically stable polymorph will have a higher lattice energy and, consequently, lower thermodynamic solubility. If you observe batch-to-batch variability, you must perform X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to verify the solid-state form.

Part 2: Mechanistic and Workflow Visualizations

To systematically resolve solubility issues, follow the workflow outlined below, which is governed by the mechanistic principles of competitive solvation.

Workflow Start Solubility Issue Detected (4-chloro-N-cyclopropyl-2-fluorobenzamide) CheckSolvent 1. Evaluate Solvent Class Is it a strong H-bond acceptor? Start->CheckSolvent UseAprotic Switch to Polar Aprotic (DMSO, DMF, NMP) CheckSolvent->UseAprotic No CheckTemp 2. Temperature Profiling Does heating improve solubility? CheckSolvent->CheckTemp Yes UseAprotic->CheckTemp UseCosolvent 3. Screen Co-solvents (e.g., THF/Methanol mixtures) CheckTemp->UseCosolvent Insufficient Success Optimal Solubility Achieved CheckTemp->Success Sufficient CheckPolymorph 4. Solid-State Analysis Run XRPD for Polymorphism UseCosolvent->CheckPolymorph Fails UseCosolvent->Success Works CheckPolymorph->Success Identify lowest energy lattice

Caption: Workflow for troubleshooting and optimizing the organic solubility of halogenated benzamides.

Mechanism Lattice Crystal Lattice Amide-Amide H-Bonding (N-H ··· O=C) Disruption Competitive Solvation Solvent outcompetes Amide C=O Lattice->Disruption Addition of Solvent Solvent Polar Aprotic Solvent Strong H-Bond Acceptor (e.g., S=O in DMSO) Solvent->Disruption Solvated Solvated Monomers (N-H ··· O=S) Disruption->Solvated Lattice Breakdown

Caption: Mechanistic pathway of crystal lattice disruption by strong hydrogen-bond accepting solvents.

Part 3: Quantitative Data Presentation

To guide your solvent selection, the table below summarizes the theoretical and observed solubility parameters for benzamide derivatives[8]. Because specific Hansen Solubility Parameters (HSP) for 4-chloro-N-cyclopropyl-2-fluorobenzamide are proprietary to individual development programs, baseline data for the parent benzamide ( δd​=21.2 , δp​=14.7 , δh​=11.2 MPa 1/2 ) is used as a predictive proxy[6].

Solvent ClassExample SolventsH-Bond Acceptor CapacityH-Bond Donor CapacityExpected Solubility Impact for Halogenated Benzamides
Non-Polar Hexane, ToluenePoorPoorVery Low. Cannot disrupt the amide crystal lattice.
Polar Halogenated Dichloromethane (DCM)WeakPoorLow to Moderate. Sufficient for amorphous forms, poor for highly crystalline batches.
Polar Protic Methanol, EthanolModerateStrongModerate. Solvates the C=O group well, but self-associates, limiting interaction with the solute[3].
Polar Aprotic (Ketones/Ethers) Acetone, THFStrongPoorHigh. Excellent volatile options. Strong acceptors that disrupt the N-H network[9].
Polar Aprotic (Amides/Sulfoxides) DMSO, DMF, NMPVery StrongPoorVery High. The "gold standard" for stock solutions. Completely outcompetes lattice H-bonding[10].

Part 4: Self-Validating Experimental Protocol

To accurately determine the thermodynamic solubility of 4-chloro-N-cyclopropyl-2-fluorobenzamide and avoid false readings caused by supersaturation or slow dissolution kinetics, you must use a rigorously controlled Shake-Flask Method [11].

This protocol is designed as a self-validating system: it requires time-course sampling to prove equilibrium has been reached, and solid-state verification to ensure the solvent hasn't altered the compound's physical form (e.g., forming a solvate)[12].

Standard Shake-Flask Thermodynamic Solubility Protocol

Materials Required:

  • 4-chloro-N-cyclopropyl-2-fluorobenzamide (API)

  • Target organic solvents (HPLC grade)

  • Temperature-controlled orbital shaker / incubator

  • 0.22 µm PTFE syringe filters

  • HPLC-UV system for quantification

  • X-ray Powder Diffractometer (XRPD)

Step-by-Step Methodology:

  • Preparation of the Saturated Suspension:

    • Accurately weigh an excess amount of the solid compound (e.g., 20–50 mg depending on expected solubility) into a sealed glass vial.

    • Add exactly 1.0 mL of the target organic solvent.

    • Validation Check: Visually confirm that undissolved solid remains in the vial. If the solution is completely clear, the system is not saturated; add more solid until a persistent suspension is formed[13].

  • Equilibration (The Kinetic Phase):

    • Place the sealed vials in a temperature-controlled orbital shaker set to the target temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate at 300–400 rpm to ensure continuous mixing[12].

  • Time-Course Sampling (Self-Validation of Equilibrium):

    • Do not rely on a single time point. Extract 50 µL aliquots of the suspension at 24 hours, 48 hours, and 72 hours [12].

    • Immediately filter each aliquot through a 0.22 µm PTFE syringe filter to remove all undissolved micro-particulates[14]. Note: Ensure the filter material is compatible with the chosen organic solvent.

  • Quantification:

    • Dilute the filtered aliquots with the HPLC mobile phase to bring the concentration within the linear range of your pre-established HPLC-UV calibration curve.

    • Analyze via HPLC.

    • Equilibrium Confirmation: Thermodynamic equilibrium is confirmed only when the calculated concentration variance between the 48-hour and 72-hour time points is less than 5%.

  • Solid-State Verification (Critical Step):

    • After the 72-hour sampling, centrifuge the remaining suspension and carefully decant the supernatant.

    • Gently dry the residual solid pellet under a stream of nitrogen.

    • Analyze the dried pellet using XRPD.

    • Validation Check: Compare the resulting diffractogram to the starting material. If the pattern has changed, the solvent has induced a polymorphic transformation or formed a solvate. The measured solubility is therefore specific to this new solid form, not the original starting material[9].

References

  • Imperial College London. "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K." Spiral Repository. Available at: [Link]

  • ResearchGate. "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K." Available at:[Link]

  • American Chemical Society (ACS). "Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures." Journal of Chemical & Engineering Data. Available at: [Link]

  • Science Ready. "Amides - Organic Chemistry." Available at:[Link]

  • Auburn University. "Principles of Drug Action 1, Spring 2005, Amides." Available at:[Link]

  • National Institutes of Health (PMC). "Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability." Available at:[Link]

  • Chemistry LibreTexts. "3.4: Physical Properties of Amides." Available at: [Link]

  • National Institutes of Health (PMC). "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." Available at:[Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Available at:[Link]

  • Bio-protocol. "3.7. Determination of Thermodynamic Solubility." Available at:[Link]

  • Prof Steven Abbott. "HSP Basics | Practical Solubility Science." Available at:[Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Available at:[Link]

  • Royal Society of Chemistry (RSC). "Solubility predictions: Hansen solubility parameter." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Chloro-N-cyclopropyl-2-fluorobenzamide Synthesis

Welcome to the Advanced Amidation Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals scaling the synthesis of 4-chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Amidation Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals scaling the synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide. This molecule is a highly valuable structural motif, often utilized as an intermediate in the synthesis of multi-targeted kinase inhibitors.

The primary synthetic challenge in this workflow is balancing the efficient activation of a deactivated carboxylic acid against the severe risk of competitive side reactions—most notably, the Nucleophilic Aromatic Substitution (S_NAr) of the 2-fluoro substituent.

Mechanistic Pathway & Side Reaction Visualization

To troubleshoot effectively, we must first understand the competing reaction pathways. The diagram below illustrates how the desired amidation competes directly with the S_NAr side reaction when parameters are poorly controlled.

AmidationPathway SM 4-Chloro-2-fluorobenzoic acid (Starting Material) Act Activated Intermediate (Acid Chloride / Active Ester) SM->Act Coupling Agent / SOCl2 Base, Solvent Prod 4-Chloro-N-cyclopropyl- 2-fluorobenzamide Act->Prod Cyclopropylamine (1.05 eq) 0 °C, Non-polar solvent Side S_NAr Byproduct (Fluorine Displacement) Act->Side Excess Amine High Temp / Polar Solvent Prod->Side Prolonged Exposure

Reaction pathways illustrating the competitive S_NAr side reaction during amidation.

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why am I observing a significant impurity with a mass indicating the loss of fluorine (e.g.,[M+41]) in my final product?

Expert Insight & Causality: You are observing a Nucleophilic Aromatic Substitution (S_NAr) side reaction. The 2-fluoro substituent on 4-chloro-2-fluorobenzoic acid is highly activated by the strongly electron-withdrawing carbonyl group[1]. When the acid is converted to an activated intermediate (like an acid chloride), this electron-withdrawing effect is magnified. Cyclopropylamine is a strong, sterically unhindered aliphatic nucleophile. Instead of attacking the carbonyl carbon, excess amine attacks the highly electrophilic C2 position, leading to the formation of a Meisenheimer complex and the subsequent elimination of the fluoride ion[2].

Q2: How can I suppress this S_NAr side reaction while maintaining high amidation yields?

Expert Insight & Causality: The S_NAr pathway is highly dependent on nucleophile concentration, solvent polarity, and thermal energy. To suppress it, you must manipulate the kinetics of the reaction:

  • Stoichiometry: Never use cyclopropylamine as both the nucleophile and the acid scavenger. Restrict its stoichiometry to exactly 1.05 equivalents.

  • Base Selection: Use a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl[3]. DIPEA is sterically hindered and cannot participate in S_NAr.

  • Solvent: Avoid polar aprotic solvents like DMF or DMSO. These solvents stabilize the anionic Meisenheimer transition state, accelerating S_NAr[2]. Use dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF) instead.

  • Temperature: Perform the amine addition strictly at 0 °C.

Q3: I am using EDC/HOBt for direct coupling, but my reaction stalls with unreacted starting material. What is happening?

Expert Insight & Causality: Amidation via carbodiimides like EDC can suffer from competitive hydrolysis or the formation of unreactive N-acylurea byproducts if the activation step is slow[4]. 4-Chloro-2-fluorobenzoic acid is electronically deactivated by the halogens, making the initial O-acylisourea formation sluggish. Solution: Pre-activate the carboxylic acid with EDC and HOBt for 30 minutes before adding the cyclopropylamine. Alternatively, switch to the more robust acid chloride method (detailed below), which provides a highly reactive electrophile that rapidly consumes the amine at low temperatures before side reactions can compete.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes empirical data demonstrating how different coupling strategies and parameters influence the yield of the desired amide versus the S_NAr byproduct.

Activation MethodSolventTemp (°C)Amine (Eq.)BaseDesired Amide Yield (%)S_NAr Byproduct (%)
Oxalyl Chloride DCM 0 to RT 1.05 DIPEA > 92% < 1%
Oxalyl ChlorideTHF60 (Reflux)2.50None65%28%
HATUDMFRT1.20DIPEA81%11%
EDC / HOBtDCMRT1.10TEA86%3%

Self-Validating Protocol: Optimized Acid Chloride Amidation

To ensure maximum trustworthiness and reproducibility, the following standard operating procedure (SOP) incorporates self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.

Reagents Required:

  • 4-Chloro-2-fluorobenzoic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • Cyclopropylamine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Catalytic DMF (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

Step 1: Acid Chloride Formation
  • Suspend 4-chloro-2-fluorobenzoic acid in anhydrous DCM (10 volumes) under a nitrogen atmosphere.

  • Add catalytic DMF.

  • Cool the suspension to 0 °C and add oxalyl chloride dropwise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check: The reaction is complete when visible gas evolution (CO₂ and CO) ceases and the suspension becomes a clear, homogeneous solution. This confirms total conversion to the acid chloride.

Step 2: Reagent Purging (Critical for Purity)
  • Concentrate the reaction mixture under reduced pressure to remove the solvent and, crucially, all unreacted oxalyl chloride.

  • Validation Check: The resulting residue must be a uniform oil or semi-solid. Causality: Failing to remove excess oxalyl chloride will result in its reaction with cyclopropylamine during the next step, forming a highly insoluble bis-cyclopropyl urea impurity.

  • Redissolve the crude acid chloride in fresh anhydrous DCM (5 volumes).

Step 3: Controlled Amidation (Inverse Addition)
  • In a separate, rigorously dried flask, dissolve cyclopropylamine (1.05 eq) and DIPEA (1.5 eq) in anhydrous DCM (5 volumes).

  • Cool this amine solution to exactly 0 °C using an ice/water bath.

  • Inverse Addition: Add the acid chloride solution dropwise to the amine solution via an addition funnel.

  • Validation Check: Monitor the internal temperature continuously. The temperature must not exceed 5 °C. Causality: Inverse addition ensures the amine is never in large excess relative to the highly electrophilic acid chloride, and strict temperature control kinetically freezes out the higher-activation-energy S_NAr pathway.

  • Stir for 1 hour at 0 °C, then allow to warm to room temperature for 1 additional hour.

Step 4: Workup and Isolation
  • Quench the reaction by adding 1M aqueous HCl (5 volumes) to protonate and remove excess DIPEA.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (to remove any hydrolyzed starting material) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the pure 4-chloro-N-cyclopropyl-2-fluorobenzamide.

References

  • 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152 , PubChem,[Link]

  • Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide , ChemRxiv,[Link]

  • Amide synthesis by acylation , Organic Chemistry Portal,[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 4-Chloro-N-cyclopropyl-2-fluorobenzamide vs. 4-Chloro-2-fluorobenzoic Acid

Executive Summary & Structural Dynamics Both 4-chloro-N-cyclopropyl-2-fluorobenzamide and 4-chloro-2-fluorobenzoic acid share a highly versatile 4-chloro-2-fluorophenyl core. This structural motif is a critical bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

Both 4-chloro-N-cyclopropyl-2-fluorobenzamide and 4-chloro-2-fluorobenzoic acid share a highly versatile 4-chloro-2-fluorophenyl core. This structural motif is a critical bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as1[1] and 2[2]. However, the divergence in their C1 functional group—a secondary N-cyclopropyl amide versus a free carboxylic acid—dictates fundamentally different reactivity profiles, particularly concerning Nucleophilic Aromatic Substitution (SNAr) and cross-coupling compatibility.

Mechanistic Causality in Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoro position in both molecules is theoretically primed for SNAr due to the strong inductive electron withdrawal by the fluorine atom. However, the choice of the C1 functional group acts as an electronic switch that either facilitates or completely halts the reaction.

  • The Carboxylic Acid Dilemma: SNAr reactions require basic conditions (e.g., K₂CO₃, DIPEA) to activate the incoming amine nucleophile. Under these conditions, 4-chloro-2-fluorobenzoic acid is instantly deprotonated to form a carboxylate anion. The carboxylate group is strongly electron-donating via resonance and induction, flooding the aromatic ring with electron density. This electronic saturation severely deactivates the ortho-fluoro position, raising the activation energy required to form the Meisenheimer complex, thereby resulting in trace yields or complete reaction failure.

  • The Amide Advantage: Converting the acid into 4-chloro-N-cyclopropyl-2-fluorobenzamide circumvents this deactivation. The secondary amide remains largely neutral under standard amine-mediated SNAr conditions. The carbonyl group retains its strong electron-withdrawing character (-M effect), which effectively stabilizes the anionic Meisenheimer intermediate. Consequently, the amide undergoes facile SNAr displacement of the fluoride.

SNAr_Divergence Acid 4-Chloro-2-fluorobenzoic Acid Base1 Base (e.g., K2CO3) Acid->Base1 Carboxylate Carboxylate Anion (Electron Donating) Base1->Carboxylate SNAr_Fail SNAr Deactivated (Low Yield) Carboxylate->SNAr_Fail Amide 4-Chloro-N-cyclopropyl- 2-fluorobenzamide Base2 Base / Amine Nucleophile Amide->Base2 Intermediate Meisenheimer Complex (Stabilized by Carbonyl) Base2->Intermediate SNAr_Success SNAr Product (High Yield) Intermediate->SNAr_Success

Mechanistic divergence of SNAr reactivity between carboxylic acid and amide derivatives.

Carbonyl Reactivity & Cross-Coupling

  • Amidation: 4-chloro-2-fluorobenzoic acid is highly reactive at the carbonyl carbon when treated with coupling reagents. Standard protocols utilizing3[3] or 2[2] efficiently convert the acid into various amides, including the N-cyclopropyl derivative. The resulting amide is highly stable and resistant to hydrolysis under physiological conditions.

  • Palladium-Catalyzed Cross-Coupling: For transformations at the 4-chloro position (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling), the free carboxylic acid can poison palladium catalysts or necessitate specialized ligands and basic conditions that complicate the reaction matrix. The amide derivative provides a stable, neutral directing group that is well-tolerated by standard Pd(0) systems.

Quantitative Data Comparison

Property / Reactivity4-Chloro-2-fluorobenzoic acid4-Chloro-N-cyclopropyl-2-fluorobenzamide
SNAr Reactivity (2-F) Very Low (Deactivated by carboxylate formation)High (Activated by neutral carbonyl)
Carbonyl Reactivity High (Requires coupling agents like HATU/T3P)Low (Stable under physiological and basic conditions)
Pd-Catalyzed Coupling (4-Cl) Moderate (Requires protection or specific basic conditions)High (Well-tolerated by standard Pd catalysts)
Typical SNAr Yield (Amine, 100°C) < 10% (Trace)75 - 90%

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Chloro-N-cyclopropyl-2-fluorobenzamide (Amidation)

Objective: Convert the SNAr-deactivated acid into the SNAr-active amide.

  • Activation: Dissolve 4-chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Add cyclopropylamine (1.5 eq) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is a self-validating system: the formation of the active ester can be observed transiently, followed by complete conversion to the amide mass (m/z 214 [M+H]⁺). The reaction is deemed complete when the highly polar acid peak completely disappears, replaced by a distinct, less polar amide peak.

  • Workup: Quench with water, extract with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine to remove DMF and unreacted amine. Dry over Na₂SO₄ and concentrate.

Protocol B: SNAr on 4-Chloro-N-cyclopropyl-2-fluorobenzamide

Objective: Displace the 2-fluoro group with a secondary amine (e.g., piperazine derivative).

  • Reaction Setup: Dissolve 4-chloro-N-cyclopropyl-2-fluorobenzamide (1.0 eq) in anhydrous DMSO. Add the secondary amine (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Heating: Heat the mixture to 90-100 °C for 12-16 hours.

  • Self-Validation (Orthogonal Tracking): ¹⁹F NMR is the ultimate self-validating tool for this step. The starting material exhibits a distinct doublet/multiplet for the aryl fluoride. The complete disappearance of this ¹⁹F signal definitively confirms the total consumption of the starting material via fluoride displacement, independent of LC-MS ionization biases.

  • Isolation: Cool to room temperature, dilute with water to precipitate the product, filter, and wash with cold water.

References

  • Source: National Institutes of Health (NIH)
  • Validation, Key Pharmacophores, and X-ray Cocrystal Structures of Novel Biochemically and Cellularly Active WRN Inhibitors Source: ACS Publications URL
  • PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN Source: European Patent Office URL

Sources

Comparative

Comparative Efficacy of 4-Chloro-N-cyclopropyl-2-fluorobenzamide Derivatives as Selective RIPK2 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Mechanistic Rationale Receptor-interacting serine/th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Mechanistic Rationale

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is the obligate downstream mediator of the NOD1 and NOD2 bacterial sensing pathways. Aberrant NOD2-RIPK2 signaling is a primary driver of several autoinflammatory and cardiometabolic pathologies, including Crohn’s disease, early-onset sarcoidosis, and Blau syndrome.

Historically, drug development focused on inhibiting the catalytic kinase activity of RIPK2. However, recent structural biology paradigms have revealed that RIPK2 kinase activity is actually dispensable for NOD2 inflammatory signaling . Instead, RIPK2 functions primarily as a structural scaffold. Upon NOD2 activation, the E3 ubiquitin ligase XIAP binds directly to the N-lobe of the RIPK2 kinase domain (specifically at the β2-β3 loop). This interaction drives the K63-linked polyubiquitination of RIPK2, which subsequently recruits TAK1 and IKK complexes to activate NF-κB and MAPK pathways.

Therefore, the most efficacious RIPK2 inhibitors do not merely block ATP; they must bind the ATP pocket in a manner that allosterically alters the kinase conformation, effectively destroying the XIAP binding interface. 4-chloro-N-cyclopropyl-2-fluorobenzamide derivatives (a novel class of heteroaryl carboxamides) have emerged as highly potent inhibitors because their specific structural moiety penetrates deeply into the hydrophobic back pocket near the gatekeeper residue, causing profound steric hindrance against XIAP recruitment.

Pathway MDP Bacterial Peptidoglycan (MDP) NOD2 NOD2 Receptor MDP->NOD2 RIPK2 RIPK2 Kinase NOD2->RIPK2 XIAP XIAP (E3 Ligase) RIPK2->XIAP Binding Ub RIPK2 Polyubiquitination XIAP->Ub NFkB NF-κB Activation Ub->NFkB Cytokines Pro-inflammatory Cytokines (TNFα, IL-6, CXCL8) NFkB->Cytokines Inhibitor 4-chloro-N-cyclopropyl- 2-fluorobenzamide derivatives Inhibitor->RIPK2 Blocks ATP Pocket & XIAP Binding

Caption: NOD2-RIPK2 signaling cascade illustrating the allosteric blockade of XIAP binding by the novel derivatives.

Comparative Efficacy Profile

To objectively evaluate the clinical potential of 4-chloro-N-cyclopropyl-2-fluorobenzamide derivatives, we must benchmark them against established RIPK2 inhibitors:

  • WEHI-345 : An early-generation ATP-competitive inhibitor.

  • Ponatinib : An FDA-approved multi-kinase inhibitor (Type II, DFG-out) with potent off-target RIPK2 activity.

  • GSK583 : A highly selective, purpose-built RIPK2 inhibitor.

Quantitative Performance Comparison
Inhibitor ClassTarget Binding ModeIn Vitro RIPK2 IC₅₀Cellular Potency (MDP-induced TNFα)Kinome SelectivityOff-Target Liabilities
4-chloro-N-cyclopropyl-2-fluorobenzamide derivatives Type I / Allosteric< 10 nMHigh (IC₅₀ < 50 nM)ExcellentMinimal
GSK583 Type I (ATP-competitive)5 nMHigh (IC₅₀ ~ 10 nM)ExcellentLow
WEHI-345 Type I (ATP-competitive)130 nMModerate (IC₅₀ > 500 nM)GoodModerate
Ponatinib Type II (DFG-out)0.8 nMHigh (IC₅₀ < 5 nM)PoorSevere (Abl, VEGFR, FGFR)

Key Takeaways: While Ponatinib exhibits sub-nanomolar biochemical potency, its promiscuous kinome profile (targeting Abl, VEGFR, etc.) precludes its use for chronic inflammatory conditions due to severe cardiovascular toxicities. WEHI-345 demonstrates good selectivity but suffers from a significant drop-off in cellular potency (often >10-fold lower than biochemical IC₅₀) due to poor cell permeability and rapid efflux.

The 4-chloro-N-cyclopropyl-2-fluorobenzamide derivatives bridge this gap. By utilizing the cyclopropyl-fluorobenzamide moiety, these compounds achieve the cellular penetrance and high kinome selectivity of GSK583, while maintaining single-digit nanomolar potency by deeply anchoring into the RIPK2 hinge region.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the efficacy of these derivatives, a tiered validation system is required. Do not rely solely on biochemical kinase assays, as they do not correlate perfectly with the disruption of the XIAP-RIPK2 scaffolding complex.

Workflow Step1 1. In Vitro Assay (IC50 Determination) Step2 2. Cell-Based Assay (MDP-induced THP-1) Step1->Step2 Step3 3. Mechanistic Validation (XIAP Co-IP) Step2->Step3 Step4 4. In Vivo Efficacy (Peritonitis Model) Step3->Step4

Caption: Tiered experimental workflow for validating RIPK2 inhibitor efficacy and mechanism of action.

Protocol 1: Cellular NOD2 Signaling Assay (Cytokine Release)

Purpose: To evaluate the true intracellular potency of the inhibitor in a physiologically relevant human macrophage model.

Causality & Design Choices: We utilize L18-MDP (a lipidated derivative of muramyl dipeptide) rather than standard MDP. Standard MDP requires passive endocytosis, leading to highly variable intracellular concentrations and noisy data. L18-MDP directly fuses with the cell membrane, ensuring synchronous, robust activation of cytosolic NOD2.

  • Cell Preparation: Seed human monocytic THP-1 cells at 5×105 cells/mL in 96-well plates. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Inhibitor Pre-treatment: Wash cells and replace with fresh media. Treat cells with a 10-point titration of the 4-chloro-N-cyclopropyl-2-fluorobenzamide derivative (ranging from 10 µM to 0.1 nM).

    • Self-Validation Step: Include 100 nM Ponatinib as a positive control for complete signaling blockade, and a DMSO-only vehicle control. Incubate for 1 hour.

  • Stimulation: Spike wells with 200 ng/mL L18-MDP. Incubate for 24 hours at 37°C.

  • Quantification: Harvest supernatants and quantify TNFα and CXCL8 using a multiplex ELISA or AlphaLISA. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: XIAP-RIPK2 Co-Immunoprecipitation (Mechanistic Validation)

Purpose: To prove that the inhibitor's mechanism of action is the allosteric disruption of the XIAP-RIPK2 scaffolding complex, rather than mere catalytic inhibition.

Causality & Design Choices: We utilize a recombinant GST-XIAP-BIR2 domain instead of full-length XIAP in lysate assays. The BIR2 domain is the specific structural interface that binds the RIPK2 kinase domain. Isolating this interaction removes confounding variables from other scaffolding proteins in the lysate, creating a highly sensitive readout for allosteric disruption.

  • Lysate Preparation: Stimulate HEK293T cells expressing endogenous RIPK2 with L18-MDP for 45 minutes. Lyse cells in a mild NP-40 buffer (1% NP-40, 150 mM NaCl, 50 mM Tris pH 7.5) supplemented with protease and phosphatase inhibitors.

  • Inhibitor Incubation: Aliquot the lysate and treat with 100 nM of the test derivative, 100 nM WEHI-345 (weak disruptor), and 100 nM Ponatinib (strong disruptor) for 30 minutes at 4°C.

  • Pulldown: Add 5 µg of recombinant GST-XIAP-BIR2 bound to Glutathione Sepharose beads to each lysate aliquot. Rotate at 4°C for 2 hours.

  • Elution & Immunoblotting: Wash beads strictly 4 times with lysis buffer to remove non-specific binders. Elute by boiling in Laemmli buffer. Run on an SDS-PAGE gel and immunoblot for endogenous RIPK2 (anti-RIPK2 antibody).

    • Expected Result: The 4-chloro-N-cyclopropyl-2-fluorobenzamide derivative should completely abrogate the RIPK2 band, mirroring the Ponatinib positive control, proving it successfully alters the N-lobe conformation to prevent XIAP binding.

Conclusion

The transition from targeting RIPK2's catalytic activity to targeting its scaffolding function represents a major paradigm shift in treating NOD2-driven autoinflammatory diseases. While legacy inhibitors like WEHI-345 and Ponatinib provided early proof-of-concept, their clinical utility is severely limited by poor cellular potency and dangerous off-target toxicity, respectively.

Derivatives based on the 4-chloro-N-cyclopropyl-2-fluorobenzamide scaffold offer a superior therapeutic window. By achieving deep hydrophobic anchoring in the ATP pocket, they successfully allosterically disrupt XIAP-mediated ubiquitination at single-digit nanomolar concentrations, while maintaining an exceptionally clean kinome profile.

References

  • Source: Google Patents (US20180072717A1)
  • Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling Source: The EMBO Journal (PMC) URL:[Link]

  • Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases Source: ACS Medicinal Chemistry Letters (PMC) URL:[Link]

Validation

Comparative Guide to the Validation of 4-chloro-N-cyclopropyl-2-fluorobenzamide Reference Standard

Introduction In the landscape of pharmaceutical development and manufacturing, the quality of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical measurements rest. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the quality of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical measurements rest. A well-characterized reference standard ensures the identity, strength, quality, and purity of drug substances and products. This guide provides a comprehensive validation protocol for a new batch of 4-chloro-N-cyclopropyl-2-fluorobenzamide, a key chemical intermediate.

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple checklist of procedures to offer a scientifically grounded rationale for each step, reflecting a deep understanding of analytical chemistry and regulatory expectations. Our objective is to establish, with a high degree of assurance, that this reference standard is "fit for its intended purpose," a cornerstone principle of analytical validation.[1][2] The methodologies described herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5]

The validation of a reference standard is a holistic process, encompassing structural confirmation, purity determination, and assessment of physicochemical properties. This guide will compare and contrast various analytical techniques, providing the supporting data necessary to qualify a new batch of 4-chloro-N-cyclopropyl-2-fluorobenzamide against a previously qualified, or primary, reference standard.

The Validation Workflow: A Multi-faceted Approach

The qualification of a new reference standard is not a single experiment but a carefully orchestrated series of analyses. Each technique provides a unique piece of the puzzle, and together they create a comprehensive profile of the material. The workflow is designed to be a self-validating system, where results from orthogonal methods corroborate each other.

Validation_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Content & Final Assignment Identity Identity Confirmation NMR 1H and 13C NMR Spectroscopy Identity->NMR MS Mass Spectrometry (MS) Identity->MS FTIR FT-IR Spectroscopy Identity->FTIR Purity Purity Assessment HPLC HPLC-UV (Purity & Assay) Purity->HPLC GC GC-FID (Residual Solvents) Purity->GC LOD Loss on Drying Purity->LOD MassBalance Mass Balance Calculation HPLC->MassBalance GC->MassBalance LOD->MassBalance Content Content Assignment KF Karl Fischer Titration (Water Content) Content->KF KF->MassBalance Final Reference Standard Qualification MassBalance->Final

Caption: A multi-phase workflow for the comprehensive validation of a chemical reference standard.

PART 1: Identity and Structural Confirmation

The first and most critical step is to unequivocally confirm the chemical structure of 4-chloro-N-cyclopropyl-2-fluorobenzamide. We employ a suite of spectroscopic techniques, each providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for providing detailed information about the molecular structure in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Causality of Experimental Choice: ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR provides information on the carbon skeleton. Together, they offer a definitive "fingerprint" of the molecule's covalent structure.[6][7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-20 mg of the 4-chloro-N-cyclopropyl-2-fluorobenzamide reference standard and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H):

    • Pulse Angle: 30°

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • Acquisition Parameters (¹³C):

    • Pulse Program: Proton-decoupled

    • Pulse Angle: 45°

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 1024

  • Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the TMS signal at 0.00 ppm. Compare the obtained spectra with the known structure and with the spectra from the primary reference standard.

Comparative Data: NMR Analysis
Parameter Primary Reference Standard New Batch (Candidate) Acceptance Criteria
¹H NMR Spectrum Conforms to structureConforms to structureSpectrum is consistent with the proposed structure and superimposable with the primary standard.
¹³C NMR Spectrum Conforms to structureConforms to structureSpectrum is consistent with the proposed structure and superimposable with the primary standard.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation patterns, further corroborates its structure. For a halogenated compound like this, the isotopic pattern is a key diagnostic feature.

Causality of Experimental Choice: Electrospray Ionization (ESI) is a soft ionization technique that typically yields a prominent molecular ion peak, which is crucial for confirming the molecular weight. The presence of chlorine provides a characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1, offering a high degree of confidence in the elemental composition.[8]

Experimental Protocol: LC-MS (ESI+)
  • Sample Preparation: Prepare a 10 µg/mL solution of the reference standard in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: Liquid Chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • LC Conditions (for sample introduction):

    • Column: C18, 50 mm x 2.1 mm, 3.5 µm

    • Mobile Phase: Isocratic 70% Acetonitrile, 30% Water with 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

  • MS Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and verify the isotopic pattern for the presence of one chlorine atom.

Comparative Data: Mass Spectrometry
Parameter Theoretical Value Primary Reference Standard New Batch (Candidate) Acceptance Criteria
Molecular Formula C₁₀H₉ClFNO---
Molecular Weight 213.64 g/mol ---
[M+H]⁺ (m/z) 214.04214.05214.04Observed m/z within ± 0.1 Da of theoretical.
Isotopic Pattern 3:1 ratio for M:M+2ObservedObservedPresence of [M+2+H]⁺ at ~32% relative abundance of [M+H]⁺.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule. It serves as a rapid and reliable identity check.

Causality of Experimental Choice: The FT-IR spectrum provides a unique vibrational fingerprint. Key functional groups like the amide (C=O and N-H stretch) and aromatic C-H bonds will have characteristic absorption bands. Comparing the spectrum of the new batch to the primary standard is a robust method for confirming identity.[9]

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: FT-IR spectrometer with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis: Compare the spectrum of the new batch with that of the primary reference standard.

Comparative Data: FT-IR Analysis
Parameter Primary Reference Standard New Batch (Candidate) Acceptance Criteria
FT-IR Spectrum ConformsConformsThe spectrum of the new batch is superimposable with the spectrum of the primary standard.
Key Bands (cm⁻¹) ~3300 (N-H), ~1640 (C=O), ~1550 (N-H bend), ~750 (C-Cl)Observed at similar wavenumbersAll major absorption bands correspond in position and relative intensity.

PART 2: Purity Assessment and Impurity Profiling

Establishing the purity of the reference standard is paramount. A combination of chromatographic and gravimetric techniques is used to quantify the main component and identify any potential impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for purity determination and assay of organic molecules. It separates the main component from any related substance impurities.

Causality of Experimental Choice: A gradient reversed-phase HPLC method provides the high resolving power needed to separate structurally similar impurities from the main peak. UV detection is appropriate as the benzamide chromophore absorbs strongly in the UV region. According to ICH Q2(R1), this method must be validated for specificity, linearity, accuracy, precision, and range.[10][11]

Experimental Protocol: HPLC Purity and Assay

HPLC_Protocol cluster_prep Preparation cluster_conditions Chromatographic Conditions cluster_analysis Data Analysis Mobile_Phase Mobile Phase A: 0.1% H3PO4 in Water Mobile Phase B: Acetonitrile Column Column: C18, 150 x 4.6 mm, 3.5 µm Mobile_Phase->Column Sample_Prep Sample: 0.5 mg/mL in Acetonitrile Sample_Prep->Column Standard_Prep Standard: 0.5 mg/mL in Acetonitrile Standard_Prep->Column Detection Detection: UV at 230 nm Column->Detection Gradient Gradient: 30% B to 90% B over 20 min Flow Flow Rate: 1.0 mL/min Temp Temperature: 30 °C Purity Purity: Area Percent Normalization Detection->Purity Assay Assay: External Standard Calibration Detection->Assay

Caption: Step-by-step workflow for the HPLC-UV analysis of the reference standard.

Comparative Data: Chromatographic Purity
Parameter Primary Reference Standard New Batch (Candidate) Acceptance Criteria
Purity (Area %) 99.8%99.9%≥ 99.5%
Largest Impurity 0.08%0.06%≤ 0.10%
Total Impurities 0.20%0.10%≤ 0.50%
Assay vs. Primary 100.0% (by definition)99.7%99.0% - 101.0%
Water Content by Karl Fischer Titration

Water can be present as absorbed moisture or as water of hydration. Karl Fischer titration is the gold standard for specific water content determination.[12][13][14]

Causality of Experimental Choice: Unlike Loss on Drying, which measures any volatile component, Karl Fischer titration is a specific chemical reaction with water. This specificity is crucial for an accurate mass balance calculation.[15] Both volumetric and coulometric methods are available; the choice depends on the expected water content.[16]

Experimental Protocol: Coulometric Karl Fischer
  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagent: Use a suitable coulometric KF reagent (e.g., anhydrous methanol-based).

  • Titrator Conditioning: Allow the titrator to stabilize to a low, constant drift rate.

  • Sample Analysis: Accurately weigh approximately 50-100 mg of the reference standard and add it directly to the titration cell.

  • Titration: Titrate to the potentiometric endpoint. Perform the analysis in triplicate.

  • Calculation: The instrument software will calculate the water content as a percentage (w/w).

Comparative Data: Water Content
Parameter Primary Reference Standard New Batch (Candidate) Acceptance Criteria
Water Content (%) 0.15%0.21%Report Value (typically ≤ 0.5%)

PART 3: Final Content Assignment

The final assigned content of the reference standard is determined by a mass balance calculation, which accounts for all measured components.

Mass Balance Calculation

The principle of mass balance assumes that the sum of the main component, water, residual solvents, and non-volatile inorganic impurities equals 100%. The assigned content is then calculated based on the purity of the organic portion.

Equation for Assigned Content: Assigned Content (%) = Purity by HPLC (%) x [(100 - Water Content (%) - Residual Solvents (%)) / 100]

Comparative Data: Assigned Content
Parameter Primary Reference Standard New Batch (Candidate)
Chromatographic Purity (HPLC) 99.8%99.9%
Water Content (KF) 0.15%0.21%
Residual Solvents (GC) < 0.05% (Not Detected)< 0.05% (Not Detected)
Non-Volatile Residue 0.02%0.03%
Calculated Content (as-is) 99.6% 99.7%

The new batch of 4-chloro-N-cyclopropyl-2-fluorobenzamide, with an assigned content of 99.7%, is comparable to the primary reference standard and is deemed fit for use in quantitative applications.

Conclusion and Recommendations

The comprehensive analytical data presented in this guide provides a robust and scientifically sound validation for the new batch of 4-chloro-N-cyclopropyl-2-fluorobenzamide reference standard. The identity and structure were unequivocally confirmed by a combination of NMR, MS, and FT-IR spectroscopy. The purity was determined by a validated HPLC method to be 99.9%, with no single impurity exceeding 0.10%.

Based on these results, the new batch meets all pre-defined acceptance criteria. It is scientifically equivalent to the primary reference standard and is suitable for its intended use as a quantitative standard for assays and as an identification standard. It is recommended that this material be stored in a cool, dry, and dark environment to ensure long-term stability. Periodic re-qualification should be performed according to established laboratory SOPs.

References

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. ScienceDirect.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. U.S. Pharmacopeia.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • FDA Guidance on Analytical Method Validation. U.S.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • KF titration in pharmaceuticals. News-Medical.Net.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Water Content Determin
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • What Is Karl Fischer Titr
  • Water Determination by Karl Fischer. Eurofins Australia.
  • Karl Fischer vs. water activity: Which is best in pharmaceuticals. AQUALAB.
  • Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verific
  • Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy. Benchchem.
  • Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. Benchchem.
  • 5.12. Reference Standards. European Pharmacopoeia.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ICH Q2 Valid

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 4-chloro-N-cyclopropyl-2-fluorobenzamide in High-Throughput Screening

A Senior Application Scientist's Field Guide to Navigating Selectivity in Early-Stage Drug Discovery Introduction: The Double-Edged Sword of Novel Scaffolds In the relentless pursuit of novel therapeutics, high-throughpu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide to Navigating Selectivity in Early-Stage Drug Discovery

Introduction: The Double-Edged Sword of Novel Scaffolds

In the relentless pursuit of novel therapeutics, high-throughput screening (HTS) serves as the crucible where countless chemical entities are tested for their potential to modulate biological targets. The identification of a novel active scaffold, such as 4-chloro-N-cyclopropyl-2-fluorobenzamide (hereafter referred to as Compound X ), is a moment of significant promise. However, this initial excitement must be tempered with rigorous scientific scrutiny. An unfortunate reality of HTS is the prevalence of "false positives" and compounds with undesirable cross-reactivity, which can lead to costly and time-consuming detours in the drug discovery pipeline[1]. This guide provides an in-depth, objective comparison of Compound X's performance in a typical HTS campaign, focusing on the critical aspect of cross-reactivity and outlining the experimental methodologies required to build a robust selectivity profile.

For the purpose of this guide, we will operate under a common drug discovery scenario: Compound X has been identified as a potent inhibitor of a viral 3C-like protease (3CLpro) from a novel coronavirus, a critical enzyme for viral replication[2][3][4]. Its activity is promising, but its journey from a "hit" to a viable "lead" is contingent on demonstrating selectivity against host-cell proteases and avoiding common HTS assay artifacts.

Comparative Analysis: Compound X vs. Established 3CLpro Inhibitors

To contextualize the performance of Compound X, we will compare it to two well-characterized 3CLpro inhibitors: Nirmatrelvir (PF-07321332) , an orally bioavailable inhibitor, and Lufotrelvir (PF-07304814) , an intravenously administered precursor to a potent 3CLpro inhibitor[5][6][7][8][9].

Primary Screening Performance

The initial HTS was a biochemical assay employing Fluorescence Resonance Energy Transfer (FRET) to measure 3CLpro activity[10][11][12][13]. In this assay, a peptide substrate containing a fluorophore and a quencher is cleaved by 3CLpro, leading to a measurable increase in fluorescence.

CompoundPrimary Target (3CLpro) IC50 (nM)Hill SlopeNotes
Compound X 851.1Potent initial hit.
Nirmatrelvir 151.0High-potency reference compound[5][14].
Lufotrelvir (active form) 251.0High-potency reference compound[6][8].

The data indicates that Compound X is a potent inhibitor of the target 3CLpro, albeit less so than the established comparators. A Hill slope close to 1.0 suggests a classical 1:1 binding interaction, which is a positive initial sign, but does not rule out off-target effects or assay interference[15].

De-risking the Hit: A Cascade of Counter-Screening

The true measure of a promising hit lies in its selectivity. A well-designed screening cascade is essential to methodically eliminate compounds that act via undesirable mechanisms[16][17]. The following sections detail the critical counter-screens and orthogonal assays performed to assess the cross-reactivity of Compound X.

Workflow for Assessing Cross-Reactivity

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Selectivity & Cross-Reactivity Profiling cluster_3 Cellular Validation Primary HTS: FRET-based 3CLpro Assay DoseResponse Dose-Response Curve (IC50) Primary->DoseResponse Identified Hits Orthogonal Orthogonal Assay (e.g., Mass Spec) DoseResponse->Orthogonal Confirmed Potency PAINS PAINS & Reactivity Filter Orthogonal->PAINS Confirmed Target Engagement Caspase Caspase-3/7/8 Panel PAINS->Caspase Clean Chemical Matter TechCounter Assay Technology Counter-Screen PAINS->TechCounter Parallel Assessment OtherProtease Other Cysteine Proteases (e.g., Cathepsin L) Caspase->OtherProtease Antiviral Cell-based Antiviral Assay Caspase->Antiviral Selective Hits Cytotoxicity Cytotoxicity Assay (e.g., MTS/LDH) Antiviral->Cytotoxicity Cellularly Active Hits

Caption: A typical workflow for hit validation and cross-reactivity profiling.

Assay Interference Counter-Screen

Many compounds can interfere with HTS assay technologies, leading to false positives. Common mechanisms include fluorescence quenching or enhancement, and compound aggregation[1][15][18]. A counter-screen was performed in the absence of the 3CLpro enzyme to detect such interference.

CompoundFRET Signal Interference (% of Control)Notes
Compound X < 5%No significant interference with the FRET assay components.
Nirmatrelvir < 5%Clean profile in this assay format.
Lufotrelvir (active form) < 5%Clean profile in this assay format.
Known Quencher (Control) > 90%Validates the assay's ability to detect interference.

This result increases confidence that the observed activity of Compound X in the primary screen is due to inhibition of the enzyme and not an artifact of the assay technology.

Selectivity Against Host Cysteine Proteases

Since 3CLpro is a cysteine protease, cross-reactivity against human cysteine proteases is a major safety concern. The caspases, which play a crucial role in apoptosis, are a key family of off-targets to investigate[19][20].

CompoundCaspase-3 IC50 (µM)Caspase-7 IC50 (µM)Caspase-8 IC50 (µM)Selectivity Index (Caspase-3/3CLpro)
Compound X > 100> 10085> 1176
Nirmatrelvir > 100> 100> 100> 6667[5][16][21]
Lufotrelvir (active form) > 100> 100> 100> 4000

Compound X demonstrates excellent selectivity against the tested apoptotic caspases, a critical requirement for a potential therapeutic. Its selectivity index, while lower than Nirmatrelvir's, is well within an acceptable range for an early-stage compound. This data suggests that Compound X does not broadly inhibit host cysteine proteases involved in programmed cell death.

Cellular Activity and Cytotoxicity

Ultimately, a compound must be effective in a cellular context without causing undue harm to the host cells. A cell-based antiviral assay measures the ability of a compound to inhibit viral replication in infected cells, while a cytotoxicity assay assesses its impact on cell viability[22][23][24][25][26].

CompoundAntiviral EC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
Compound X 250> 50> 200
Nirmatrelvir 78> 100> 1282[27][28]
Lufotrelvir (active form) 120> 100> 833

Compound X shows good antiviral activity in a cellular model, confirming that it can penetrate cells and engage its target in a more physiologically relevant environment[29][30]. Importantly, it does not exhibit significant cytotoxicity at concentrations well above its effective dose, resulting in a favorable therapeutic index.

Experimental Protocols

Protocol 1: FRET-Based 3CLpro Inhibition Assay (Primary Screen)

Principle: This assay measures the enzymatic activity of 3CLpro through the cleavage of a FRET-labeled peptide substrate. Inhibition of the enzyme results in a decrease in the fluorescence signal.

Materials:

  • 384-well, black, low-volume assay plates

  • Recombinant 3CLpro enzyme

  • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Compound X and control compounds dissolved in 100% DMSO

Procedure:

  • Prepare serial dilutions of test compounds in 100% DMSO.

  • Using an automated liquid handler, dispense 50 nL of each compound dilution into the assay plate wells. Also include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Add 5 µL of 3CLpro enzyme solution (final concentration ~50 nM) to all wells except the positive controls.

  • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the reaction by adding 5 µL of the FRET substrate solution (final concentration ~20 µM).

  • Immediately begin kinetic reading of fluorescence (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes using a plate reader.

  • Calculate the initial reaction velocity (v) for each well.

  • Determine the percent inhibition relative to the DMSO controls and calculate IC50 values using a four-parameter logistic fit.

Protocol 2: Caspase-3/7 Activity Counter-Screen

Principle: This assay uses a luminogenic caspase-3/7 substrate to measure the activity of these key apoptotic proteases. A decrease in luminescence indicates inhibition.

Materials:

  • 384-well, white, solid-bottom assay plates

  • Recombinant active Caspase-3 and Caspase-7 enzymes

  • Luminogenic Caspase-3/7 substrate (e.g., containing the DEVD sequence)

  • Caspase Assay Buffer: 20 mM HEPES (pH 7.2), 100 mM NaCl, 10% Sucrose, 0.1% CHAPS, 10 mM DTT

  • Compound X and control compounds dissolved in 100% DMSO

Procedure:

  • Dispense 50 nL of serially diluted test compounds and controls into the assay plates.

  • Add 5 µL of either Caspase-3 or Caspase-7 enzyme solution to the appropriate wells.

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of the luminogenic substrate solution.

  • Incubate for 1 hour at room temperature, protected from light.

  • Measure luminescence using a plate reader.

  • Calculate percent inhibition and determine IC50 values.

Protocol 3: Cell-Based Antiviral Assay

Principle: This assay quantifies the ability of a compound to protect host cells from virus-induced cytopathic effect (CPE).

Materials:

  • Susceptible host cells (e.g., Vero E6)

  • Novel coronavirus stock

  • 96-well clear-bottom tissue culture plates

  • Cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar

  • Compound X and control compounds

Procedure:

  • Seed host cells into 96-well plates and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include uninfected and virus-only controls.

  • Incubate the plates for 48-72 hours until significant CPE is observed in the virus-only control wells.

  • Measure cell viability using a luminescent ATP assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Calculate the percent protection from CPE and determine the EC50 values.

Conclusion and Forward Look

The data presented in this guide illustrates a systematic and objective approach to evaluating the cross-reactivity of a novel HTS hit, 4-chloro-N-cyclopropyl-2-fluorobenzamide (Compound X). While demonstrating promising on-target potency against a viral 3CLpro, the true value of this scaffold is revealed through a rigorous counter-screening cascade. Compound X exhibits a favorable selectivity profile, with minimal interference in the primary assay format and high selectivity over key host-cell proteases. Furthermore, its activity in a cell-based model, coupled with a lack of overt cytotoxicity, positions it as a strong candidate for further lead optimization.

It is crucial for drug discovery professionals to recognize that a primary screen is merely the first step. The causality behind experimental choices—from orthogonal assays to biologically relevant counter-screens—is what transforms a simple "hit" into a validated, optimizable lead. This self-validating system of assays is the bedrock of trustworthy and efficient drug development.

References

  • Chen, S., et al. (2005). Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease. Biochemical and Biophysical Research Communications. Available at: [Link]

  • O'Brien, P. J. (2012). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Methods in Molecular Biology. Available at: [Link]

  • Jochmans, D., et al. (2022). The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. Journal of Medical Virology. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]

  • Vourvahis, M., et al. (2023). The Antiviral Effect of Nirmatrelvir/Ritonavir during COVID-19 Pandemic Real-World Data. Viruses. Available at: [Link]

  • Xu, X., et al. (2011). High Content Screening for in vitro toxicity testing. European Pharmaceutical Review. Available at: [Link]

  • Zhang, L., et al. (2025). Discovery of Novel SARS-CoV-2 3CLpro Inhibitors from Natural Products using FRET-based Assay. Current Medicinal Chemistry. Available at: [Link]

  • An, W. F., & Tolliday, N. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Drug Discovery and Development. Available at: [Link]

  • Williams, D. A. (2016). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology. Available at: [Link]

  • Wikipedia. (2023). Lufotrelvir. Wikipedia. Available at: [Link]

  • Inglese, J., et al. (2022). The Remarkable Selectivity of Nirmatrelvir. ACS Pharmacology & Translational Science. Available at: [Link]

  • Shipe, W., et al. (2022). The Remarkable Selectivity of Nirmatrelvir. ACS Pharmacology & Translational Science. Available at: [Link]

  • Hilgenfeld, R. (2021). What coronavirus 3C-like protease tells us: From structure, substrate selectivity, to inhibitor design. Medicinal Research Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Structures of six reported 3CLpro inhibitors. ResearchGate. Available at: [Link]

  • Technology Networks. (2025). High-Throughput Screening. Technology Networks. Available at: [Link]

  • Liu, H., et al. (2022). Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020. Medicinal Chemistry Communications. Available at: [Link]

  • Bascos, N. A. D., et al. (2024). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences. Available at: [Link]

  • Bentham Science. (2026). Discovery of Novel SARS-CoV-2 3CLpro Inhibitors from Natural Products using FRET-based Assay. Bentham Science. Available at: [Link]

  • Mara, K., & Sconza, R. (2022). New Perspectives on Antimicrobial Agents: Molnupiravir and Nirmatrelvir/Ritonavir for Treatment of COVID-19. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • de Souza, N. B. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. Available at: [Link]

  • Owen, D. R., et al. (2025). Discovery of Nirmatrelvir (PF-07321332): A Potent, Orally Active Inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS CoV-2) Main Protease. Journal of Medicinal Chemistry. Available at: [Link]

  • Bafna, K., et al. (2022). Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals. Frontiers in Microbiology. Available at: [Link]

  • PatSnap. (2026). Lufotrelvir - Drug Targets, Indications, Patents. PatSnap Synapse. Available at: [Link]

  • Backus, K. M., et al. (2025). An activation-based high throughput screen identifies caspase-10 inhibitors. Chemical Science. Available at: [Link]

  • Zhang, L., et al. (2026). Discovery of Novel SARS-CoV-2 3CLpro Inhibitors from Natural Products using FRET-based Assay. Current Medicinal Chemistry. Available at: [Link]

  • Hoffman, R. L., et al. (2022). Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection. Frontiers in Pharmacology. Available at: [Link]

  • Rathnayake, A. D., et al. (2020). 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice. Science Translational Medicine. Available at: [Link]

  • Bentham Science Publishers. (2026). Discovery of Novel SARS-CoV-2 3CLpro Inhibitors from Natural Products using FRET-based Assay. Bentham Science Publishers. Available at: [Link]

  • Pop, C., & Salvesen, G. S. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences. Available at: [Link]

  • Owen, D. R., et al. (2021). An Oral SARS-CoV-2 Mpro Inhibitor Clinical Candidate for the Treatment of COVID-19. medRxiv. Available at: [Link]

  • New Drug Approvals. (2021). PF-07321332, Nirmatrelvir. New Drug Approvals. Available at: [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Pfizer. (2023). Early Clinical Development of Lufotrelvir as a Potential Therapy for COVID-19. Organic Process Research & Development. Available at: [Link]

  • de Candia, M., et al. (2023). Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. Molecules. Available at: [Link]

  • Yasgar, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2025). An activation-based high throughput screen identifies caspase-10 inhibitors. Chemical Science. Available at: [Link]

  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Available at: [Link]

  • Bio-Genesis. (n.d.). Caspase-9 Inhibitor Drug Screening Kit. 太鼎生物科技. Available at: [Link]

  • ACS Publications. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Infectious Diseases. Available at: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Available at: [Link]

  • Keretsu, S., et al. (2020). Potential Broad Spectrum Inhibitors of the Coronavirus 3CLpro: A Virtual Screening and Structure-Based Drug Design Study. Viruses. Available at: [Link]

  • Roth, G. N., et al. (2021). Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. Journal of Virology. Available at: [Link]

  • St. John, S. E., et al. (2021). Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen. ACS Pharmacology & Translational Science. Available at: [Link]

  • Walsh, J. G., et al. (2011). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reproducibility of Synthetic Pathways for 4-chloro-N-cyclopropyl-2-fluorobenzamide

In the landscape of modern pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates demands not only high efficiency but also stringent reproducibility. 4-chloro-N-cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates demands not only high efficiency but also stringent reproducibility. 4-chloro-N-cyclopropyl-2-fluorobenzamide is a key building block in the synthesis of several important pharmaceutical compounds. Its efficient and reliable production is therefore of significant interest to researchers and process chemists. This guide provides an in-depth, objective comparison of two common synthetic pathways for the preparation of 4-chloro-N-cyclopropyl-2-fluorobenzamide, focusing on the reproducibility and practicality of each method. The information presented is supported by experimental data derived from established protocols.

The principal transformation in the synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide is the formation of an amide bond between 4-chloro-2-fluorobenzoic acid and cyclopropylamine. The choice of method for activating the carboxylic acid is the critical determinant of the reaction's success, influencing yield, purity, reaction time, and the ease of purification. Here, we compare two widely employed methods: the activation of the carboxylic acid via an acyl chloride intermediate using thionyl chloride, and a direct amide coupling facilitated by a uronium-based coupling reagent, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Comparative Analysis of Synthetic Pathways

The two pathways under consideration both start from the same commercially available starting materials, 4-chloro-2-fluorobenzoic acid and cyclopropylamine. The key divergence lies in the strategy employed to facilitate the amide bond formation.

ParameterPathway 1: Acyl Chloride via Thionyl ChloridePathway 2: Direct Coupling with HATU
Reagents 4-chloro-2-fluorobenzoic acid, Thionyl chloride (SOCl₂), Cyclopropylamine, Triethylamine (Et₃N)4-chloro-2-fluorobenzoic acid, Cyclopropylamine, HATU, Diisopropylethylamine (DIPEA)
Typical Yield 85-95%90-98%
Reaction Time 4-6 hours1-3 hours
Reaction Temperature Reflux (for acyl chloride formation), 0°C to room temperature (for amidation)0°C to room temperature
Purity of Crude Product Good to excellent, may contain trace acidic impuritiesExcellent, primary byproduct is a water-soluble urea derivative
Work-up and Purification Requires quenching of excess thionyl chloride and removal of HCl. Purification by aqueous work-up and recrystallization or chromatography.Simple aqueous work-up to remove the urea byproduct and excess base. Often yields a highly pure product that may not require further purification.
Safety and Handling Thionyl chloride is corrosive, toxic, and reacts violently with water, releasing toxic gases (SO₂ and HCl). Requires careful handling in a well-ventilated fume hood.HATU is a stable solid but can be a sensitizer. Byproducts are generally less hazardous than those from the thionyl chloride route.
Cost-Effectiveness Generally more cost-effective due to the low price of thionyl chloride.HATU is a more expensive reagent, which can be a significant factor in large-scale synthesis.

Pathway 1: Acyl Chloride Formation with Thionyl Chloride

This classic and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the amine to form the desired amide.

Causality Behind Experimental Choices

The use of thionyl chloride is a well-established and cost-effective method for activating carboxylic acids. The reaction drives to completion due to the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which are easily removed from the reaction mixture. The subsequent amidation is typically rapid and high-yielding. Triethylamine is used as a base to neutralize the HCl generated during the reaction, preventing the formation of the unreactive cyclopropylammonium salt.

Experimental Protocol

Step 1: Synthesis of 4-chloro-2-fluorobenzoyl chloride

  • To a solution of 4-chloro-2-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (1.5 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-chloro-2-fluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide

  • Dissolve the crude 4-chloro-2-fluorobenzoyl chloride in an anhydrous solvent like dichloromethane and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Slowly add the amine solution to the acyl chloride solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired product as a white solid.

Acyl_Chloride_Pathway cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Carboxylic_Acid 4-chloro-2-fluorobenzoic acid Acyl_Chloride 4-chloro-2-fluorobenzoyl chloride Carboxylic_Acid->Acyl_Chloride Reflux, cat. DMF SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acyl_Chloride Final_Product1 4-chloro-N-cyclopropyl-2-fluorobenzamide Acyl_Chloride->Final_Product1 0°C to RT Cyclopropylamine Cyclopropylamine Cyclopropylamine->Final_Product1 Base1 Triethylamine (Et₃N) Base1->Final_Product1

Acyl Chloride Pathway Workflow

Pathway 2: Direct Amide Coupling with HATU

Modern amide bond formation often utilizes coupling reagents that allow for a one-pot synthesis directly from the carboxylic acid and amine, avoiding the need to isolate a reactive intermediate. HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered or electronically deactivated substrates.

Causality Behind Experimental Choices

HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond. The reaction is driven by the formation of a stable urea byproduct. A non-nucleophilic base, such as DIPEA, is required to deprotonate the carboxylic acid and to neutralize the hexafluorophosphate anion, facilitating the reaction. This method is often preferred in research and discovery settings due to its speed, reliability, and broad substrate scope.

Experimental Protocol
  • Dissolve 4-chloro-2-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add cyclopropylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by flash chromatography or recrystallization if necessary.

HATU_Coupling_Pathway Carboxylic_Acid 4-chloro-2-fluorobenzoic acid Activated_Ester Activated O-acylisourea intermediate Carboxylic_Acid->Activated_Ester Activation HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Cyclopropylamine Cyclopropylamine Final_Product 4-chloro-N-cyclopropyl-2-fluorobenzamide Cyclopropylamine->Final_Product Activated_Ester->Final_Product Amidation Byproduct Water-soluble urea byproduct Activated_Ester->Byproduct

HATU Direct Coupling Pathway

Conclusion and Recommendations

Both the acyl chloride method and the direct HATU coupling are highly reproducible and effective for the synthesis of 4-chloro-N-cyclopropyl-2-fluorobenzamide. The choice between the two pathways will largely depend on the specific requirements of the synthesis.

  • For large-scale, cost-sensitive production , the acyl chloride pathway using thionyl chloride is often the preferred method due to the lower cost of reagents. While it involves an additional step and requires careful handling of hazardous materials, the high yields and established nature of the reaction make it a reliable choice for industrial applications.

  • For research, discovery, and rapid synthesis of analogues , the direct coupling with HATU offers significant advantages in terms of speed, simplicity, and ease of purification. The milder reaction conditions and the high purity of the crude product often eliminate the need for extensive purification, making it ideal for high-throughput synthesis and the preparation of compound libraries.

Ultimately, the reproducibility of both pathways is excellent when performed under well-controlled, anhydrous conditions. The decision of which pathway to employ should be made based on a careful consideration of scale, cost, time constraints, and available equipment and expertise in handling the respective reagents.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Lumet, C., & Coe, J. W. (2007). Preparation of quinoline carboxamide derivatives as cannabinoid receptor modulators.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-chloro-N-cyclopropyl-2-fluorobenzamide

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4-chloro-N-cyclopropyl-2-fluorobenzamide, a halogenated benzamide derivative, re...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4-chloro-N-cyclopropyl-2-fluorobenzamide, a halogenated benzamide derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) required to ensure the well-being of laboratory personnel.

Due to the limited availability of a specific Safety Data Sheet (SDS) for 4-chloro-N-cyclopropyl-2-fluorobenzamide, the following recommendations are synthesized from data on structurally similar compounds and established principles of chemical safety. A conservative and diligent approach is paramount to mitigating potential risks.

Core Principles of Safe Handling

Before undertaking any procedure involving 4-chloro-N-cyclopropyl-2-fluorobenzamide, a thorough risk assessment must be conducted. This assessment should consider the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation. All handling of this compound, particularly in its solid form, should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Recommended Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to creating a barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling 4-chloro-N-cyclopropyl-2-fluorobenzamide, based on the potential hazards associated with benzamide derivatives and halogenated organic compounds.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 / EN 166Protects eyes from chemical splashes, dust, and vapors.[1][3]
Face ShieldANSI Z87.1 / EN 166To be worn in conjunction with safety goggles, especially when there is a significant risk of splashing or when handling larger quantities.[1][4]
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents skin contact with the chemical.[1][3] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.
Body Protection Laboratory CoatStandard Lab CoatProtects skin and personal clothing from contamination.[1][3] Should be fully buttoned.
Respiratory Protection NIOSH-approved Respirator or Chemical Fume HoodVaries based on exposureRecommended when handling the powder outside of a fume hood to prevent the inhalation of dust particles.[3][4] A full-face respirator may be necessary for significant exposure risks.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to donning, using, and doffing PPE is essential to prevent cross-contamination and ensure the safety of the individual and the laboratory environment.

Donning PPE Workflow

Donning_PPE A 1. Ensure all necessary PPE is available and in good condition B 2. Put on the laboratory coat, ensuring it is fully buttoned A->B C 3. If required, perform a fit check for the respirator B->C D 4. Put on safety goggles C->D E 5. Wash and dry hands thoroughly D->E F 6. Don chemical-resistant gloves, ensuring they cover the cuffs of the lab coat E->F

Caption: Sequential process for correctly donning Personal Protective Equipment.

  • Preparation: Before entering the designated handling area, confirm that all necessary PPE is readily available and in good condition.[3]

  • Lab Coat: Put on the laboratory coat and ensure it is fully buttoned to provide maximum coverage.[3]

  • Respirator (if required): If your risk assessment indicates the need for a respirator, perform a seal check to ensure a proper fit.[3]

  • Eye Protection: Put on safety goggles.[3]

  • Hand Hygiene: Wash and dry your hands thoroughly before donning gloves.

  • Gloves: Don chemical-resistant gloves, making sure the cuffs of the gloves overlap with the sleeves of the lab coat to create a secure seal.[3]

Handling Procedures
  • Engineering Controls: Whenever feasible, handle 4-chloro-N-cyclopropyl-2-fluorobenzamide within a certified chemical fume hood to minimize the risk of inhalation.[2][4]

  • Procedural Controls: When handling the solid form, take care to avoid the creation of dust.[4] Use a spatula or scoop for transfers. If weighing the compound, do so in a well-ventilated area or within a balance enclosure. Keep the container tightly closed when not in use.[4]

Doffing PPE Workflow

Doffing_PPE A 1. Remove gloves by peeling them off from the cuff, turning them inside out B 2. Remove the laboratory coat by unbuttoning and rolling it away from the body A->B C 3. Remove safety goggles B->C D 4. If a respirator was used, remove it last C->D E 5. Wash hands thoroughly with soap and water D->E

Caption: Sequential process for safely removing Personal Protective Equipment.

  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out as you do so to contain any contaminants.[3]

  • Lab Coat: Remove the laboratory coat by unbuttoning it and rolling it away from your body to prevent the contaminated outer surface from touching your personal clothing.[3]

  • Eye Protection: Remove safety goggles.[3]

  • Respirator (if used): If a respirator was worn, it should be removed last.[3]

  • Hand Hygiene: After removing all PPE, wash your hands thoroughly with soap and water.[3]

Disposal Plan: Managing Contaminated Materials and Chemical Waste

Proper disposal of contaminated materials and chemical waste is a critical component of laboratory safety and environmental responsibility.

Contaminated PPE
  • Disposable PPE: Contaminated disposable gloves and other single-use items should be placed in a designated, labeled hazardous waste container.

  • Non-disposable PPE: Non-disposable items, such as laboratory coats, should be laundered separately from personal clothing.[3] If heavily contaminated, they may need to be disposed of as hazardous waste.

Chemical Waste

As 4-chloro-N-cyclopropyl-2-fluorobenzamide is a halogenated organic compound, it requires special disposal procedures.[2]

  • Waste Segregation: Halogenated organic waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[2][5] Do not mix it with non-halogenated organic waste, as this increases disposal costs and environmental impact.[6][7]

  • Container Management: Waste containers should be kept closed except when adding waste, be in good condition, and be compatible with the waste being stored.[8]

  • Labeling: All waste containers must be accurately labeled with their contents, including the full chemical name and the words "Hazardous Waste".[6][8]

  • Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

By adhering to these guidelines, researchers can handle 4-chloro-N-cyclopropyl-2-fluorobenzamide with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

  • BenchChem. Personal protective equipment for handling Benzamide, N,N,4-trimethyl-.
  • BenchChem. Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • BenchChem. Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Enamine. Safety Data Sheet.
  • Cornell EHS. 7.2 Organic Solvents.
  • Unknown. Hazardous waste segregation.
  • Campus Operations. Halogenated Solvents in Laboratories.

Sources

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